Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-benzyl-2-[[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-7-16(8-4-1)11-18-14-24-20(22-18)13-21-23-19(15-25-21)12-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGIVZKTXYTIHL-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)CC2=N[C@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211730 | |
| Record name | 2,2′-Methylenebis[(4S)-4-benzyl-4,5-dihydro-2-oxazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132098-58-9 | |
| Record name | 2,2′-Methylenebis[(4S)-4-benzyl-4,5-dihydro-2-oxazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132098-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-Methylenebis[(4S)-4-benzyl-4,5-dihydro-2-oxazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Privileged Status of C₂-Symmetric Bis(oxazoline) Ligands
An In-depth Technical Guide to (S,S)-Bis(oxazoline) "BOX" Ligands in Asymmetric Catalysis
In the landscape of asymmetric synthesis, certain molecular scaffolds have demonstrated such broad utility and high efficacy across a range of reactions that they have earned the designation of "privileged ligands." The C₂-symmetric bis(oxazoline) framework, commonly known as the BOX ligand, is a quintessential example of this class.[1][2] Since their emergence in the early 1990s, BOX ligands have become indispensable tools for chemists aiming to control stereochemistry with high precision.[1][3] Their power lies in a rigid, well-defined chiral backbone that, upon coordination to a metal center, creates a highly organized and predictable steric environment. This guide provides a comprehensive overview of the properties, synthesis, mechanistic principles, and practical applications of these vital ligands.
While the specific CAS number 132098-58-9 is noted, it is often associated with the tert-butyl variant, (S,S)-tBu-BOX. This guide will address the fundamental principles applicable to the entire family, with a focus on the benzyl-substituted (S,S)-Bn-BOX and its close, widely used relatives, providing a more robust and functionally relevant resource for researchers.
PART 1: Core Properties and General Synthesis
Physicochemical Properties of Common (S,S)-BOX Ligands
The physical properties of BOX ligands are critical for their practical application, influencing their solubility, stability, and handling. The choice of substituent at the C4 position of the oxazoline ring (e.g., Benzyl, Phenyl, tert-Butyl) is a key variable for tuning the steric and electronic properties of the resulting catalyst.
| Property | (S,S)-Bn-BOX | (S,S)-Ph-BOX | (S,S)-tBu-BOX |
| CAS Number | 132098-58-9 | 131457-46-0 | 132098-54-5 |
| Molecular Formula | C₂₃H₂₆N₂O₂ | C₂₁H₂₂N₂O₂ | C₁₇H₃₀N₂O₂ |
| Molecular Weight | 362.47 g/mol | 334.41 g/mol | 294.44 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Melting Point | 148-152 °C | 56-58 °C[2] | 51-53 °C[2] |
| Optical Rotation | Specific value varies; typically reported | [α]20/D +160°, c = 1 in ethanol | Specific value varies; typically reported |
General Synthesis Strategy: From Chiral Pool to Privileged Ligand
The widespread adoption of BOX ligands is partly due to their straightforward and reliable synthesis, which leverages the readily available chiral pool of amino acids. The fundamental strategy involves the condensation of a chiral β-amino alcohol with a dicarboxylic acid derivative.[1][2]
The causality behind this choice is twofold:
-
Chiral Source: Enantiomerically pure β-amino alcohols are easily prepared by the reduction of natural α-amino acids (e.g., (S)-phenylalaninol from (S)-phenylalanine to yield a precursor for Bn-BOX). This provides an inexpensive and reliable source of chirality.[1]
-
Robust Cyclization: The formation of the oxazoline rings is a thermodynamically favorable cyclization process, often driven by dehydration, leading to high yields of the desired ligand.[4][5]
Caption: General synthetic pathway for (S,S)-BOX ligands.
This protocol, adapted from a verified literature procedure, describes the synthesis of a BOX ligand from (1R,2S)-(+)-cis-1-amino-2-indanol and diethyl malonimidate dihydrochloride, illustrating a common and reliable method.[5]
Materials:
-
(1R,2S)-(+)-cis-1-amino-2-indanol
-
Diethyl malonimidate dihydrochloride
-
Dichloromethane (DCM), anhydrous
-
Water (deionized)
-
Sodium sulfate, anhydrous
Procedure:
-
Vessel Preparation: Equip an oven-dried 2-L three-necked, round-bottomed flask with a magnetic stir bar, reflux condenser, and a thermometer. Maintain the system under a positive pressure of nitrogen.
-
Reagent Charging: Charge the flask with (1R,2S)-(+)-cis-1-amino-2-indanol (2.1 equivalents), diethyl malonimidate dihydrochloride (1.0 equivalent), and anhydrous dichloromethane (approx. 14 L/mol of limiting reagent).[5]
-
Reaction: Heat the mixture to 45 °C (internal temperature) in an oil bath and stir for 18-24 hours. The causality for heating is to drive the condensation and subsequent cyclization to completion.
-
Monitoring: Monitor the reaction progress by ¹H NMR or TLC until the starting materials are consumed.[5] This step is crucial for a self-validating process, ensuring the reaction has reached its endpoint before proceeding.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with water (1 L). Separate the layers and extract the aqueous layer with additional DCM.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purification: The product often precipitates upon concentration and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure BOX ligand as a white solid.[5]
PART 2: Mechanism of Action in Asymmetric Catalysis
Coordination Chemistry and the Chiral Pocket
BOX ligands function by coordinating to a metal ion through their two nitrogen atoms, acting as a C₂-symmetric bidentate ligand. This coordination is fundamental to their success, as it rigidly orients the bulky substituents (e.g., benzyl groups) to create a well-defined chiral "pocket" around the metal's active site.[3][6] The metal-ligand complex becomes the active Lewis acid catalyst.
The geometry of the resulting complex (e.g., square-planar, tetrahedral, or square-pyramidal) depends on the metal, its oxidation state, and other coordinating species.[1][6] This geometry dictates the precise orientation of the substrates, forming the basis for stereochemical control. For many reactions, a twisted square-planar intermediate is proposed to be the key to enantioselectivity.[1]
Stereochemical Control: A Diels-Alder Case Study
The enantioselective Diels-Alder reaction is a classic example showcasing the power of BOX-metal catalysis. A complex of Cu(II) with a ligand like (S,S)-Bn-BOX is a highly effective catalyst for the reaction between dienes and dienophiles.[6][7]
Causality of Enantioselection: The mechanism hinges on the dienophile coordinating to the chiral copper(II) Lewis acid. The C₂-symmetry of the BOX ligand effectively blocks two of the four quadrants around the copper center. The diene is therefore forced to approach the coordinated dienophile from one of the two unhindered quadrants. Furthermore, steric interactions between the diene and the ligand's benzyl groups favor an approach to one specific face of the dienophile, leading to the formation of one enantiomer of the product in high excess.[1][6]
Caption: Proposed catalytic cycle for the Diels-Alder reaction.
PART 3: Practical Application and Protocol Validation
Validated Protocol: Enantioselective Diels-Alder Reaction
This protocol describes a representative Cu(II)-catalyzed enantioselective Diels-Alder reaction, a workflow that has been extensively validated in the field.[7]
Materials:
-
(S,S)-Bn-BOX ligand (1.1 mol%)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.0 mol%)
-
N-Acryloyl-2-oxazolidinone (dienophile) (1.0 mmol)
-
Cyclopentadiene (diene) (3.0 mmol, freshly cracked)
-
Dichloromethane (DCM), anhydrous (3 mL)
Procedure:
-
Catalyst Formation (In Situ): To a flame-dried Schlenk flask under nitrogen, add the (S,S)-Bn-BOX ligand and Cu(OTf)₂. The choice of counterion is critical; triflate (OTf⁻) or hexafluoroantimonate (SbF₆⁻) are often used as they are weakly coordinating, enhancing the Lewis acidity of the copper center.[7]
-
Solvent Addition: Add anhydrous DCM and stir the mixture at room temperature for 1 hour. A color change (e.g., to a light blue/green solution) typically indicates the formation of the chiral complex. This pre-stirring is a key validation step to ensure complete catalyst formation before substrate addition.
-
Reaction Initiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the N-acryloyl-2-oxazolidinone dienophile.
-
Diene Addition: Slowly add the freshly cracked cyclopentadiene to the reaction mixture.
-
Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 3-6 hours.
-
Quenching and Workup: Upon completion, quench the reaction by adding a small amount of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature, transfer to a separatory funnel, and extract with DCM.
-
Purification and Analysis: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
Expected Outcome: This reaction typically proceeds in high yield (>90%) and with excellent enantioselectivity (>95% ee) for the endo diastereoisomer.[7]
Critical Reagent Handling and Storage
The integrity of ligand binding assays and catalytic reactions relies on high-quality, properly handled reagents.[8]
-
Storage: (S,S)-Bn-BOX ligand is a stable solid but should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent slow degradation from atmospheric moisture and oxygen. For long-term storage, refrigeration at -20°C is recommended.
-
Handling: As with most catalysts, avoid cross-contamination. Use clean, dedicated spatulas and glassware. When preparing solutions, use anhydrous solvents to prevent deactivation of the Lewis acidic metal center.
PART 4: The Broadening Scope of BOX Ligands
The utility of the BOX scaffold extends far beyond the Diels-Alder reaction. Metal-BOX complexes have been successfully applied to a vast array of crucial C-C and C-N bond-forming reactions, including:
-
Mannich and Aldol Reactions: Achieving high diastereo- and enantioselectivity.[1]
-
Cyclopropanation and Aziridination: Copper- and Ruthenium-BOX complexes are highly effective for these transformations.[1][6][7]
-
Michael Additions: Catalyzing the conjugate addition of various nucleophiles.[1]
-
Allylic Alkylations: Palladium- and Copper-catalyzed reactions benefit from the chiral environment provided by BOX ligands.[9]
-
Cross-Coupling Reactions: Nickel-BOX complexes have been employed in enantioselective Kumada and Negishi cross-couplings.[10][11]
The development of "side-arm" modified BOX ligands (SaBOX) further expands their utility by allowing for fine-tuning of the catalyst's steric and electronic properties for specific applications.[10]
Conclusion
The (S,S)-Bn-BOX ligand and its structural analogues represent a cornerstone of modern asymmetric catalysis. Their success is rooted in a robust and accessible synthesis, the formation of well-defined and predictable chiral environments upon metal coordination, and their proven efficacy across a diverse range of synthetically important reactions. For researchers in drug development and chemical synthesis, mastering the application of these privileged ligands is not merely advantageous—it is essential for the efficient and precise construction of complex chiral molecules.
References
- Rasappan, R. Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. via vertexaisearch.cloud.google.com.
- Chemrio. (s,s)-2,2'-isopropylidenebis((4s)-4-phenyl-2-oxazoline). Chemrio.
- Gosh, A. K., et al. (2021).
- Wang, L., et al. (2022). Side arm modified chiral bisoxazoline ligands. Elsevier.
- TCI Chemicals. (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline). TCI Chemicals.
- Wikipedia. Bisoxazoline ligand. Wikipedia.
- ResearchGate. C₂-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis.
- PubMed Central.
- ACS Publications.
- PrepChem.com. Synthesis of 2-phenyl-2-oxazoline. PrepChem.com.
- Hofstra, J. L., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands. Organic Syntheses.
- Sigma-Aldrich. C2-symmetric chiral bisoxazolines (BOX) ligands. Sigma-Aldrich.
- Staack, R. F., et al. (2021). Critical reagent generation, characterization, handling and storage workflows: impact on ligand binding assays. PubMed.
- Sigma-Aldrich. (+)-2,2 -Isopropylidenebis (4R)-4-phenyl-2-oxazoline 97. Sigma-Aldrich.
- MDPI. Symmetrical and Unsymmetrical Dicopper Complexes Based on Bis-Oxazoline Units: Synthesis, Spectroscopic Properties and Reactivity. MDPI.
- PubMed Central. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS. PMC.
- chemeurope.com. Bisoxazoline ligand. chemeurope.com.
- Wikipedia.
- PubMed Central. Reactivity of (bi-Oxazoline)
Sources
- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 2. Bisoxazoline_ligand [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. rameshrasappan.com [rameshrasappan.com]
- 7. C2-symmetric chiral bisoxazolines (BOX) ligands [sigmaaldrich.com]
- 8. Critical reagent generation, characterization, handling and storage workflows: impact on ligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 11. Reactivity of (bi-Oxazoline)organonickel Complexes and Revision of a Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane structure and molecular weight
Structure, Synthesis, and Application in Asymmetric Catalysis[1][2]
Executive Summary
Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane , commonly referred to as (S,S)-Bn-BOX , is a
This guide provides a comprehensive technical breakdown of the ligand's physicochemical properties, a validated synthesis protocol, and a mechanistic analysis of its coordination chemistry.[3]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The compound consists of two chiral oxazoline rings linked by a methylene bridge.[3] The "Bn" designation refers to the benzyl groups at the 4-position of the oxazoline rings, which provide the steric bulk necessary for stereocontrol.[2]
Table 1: Physicochemical Constants
| Property | Data |
| IUPAC Name | 2,2'-Methylenebis[(4S)-4-benzyl-4,5-dihydrooxazole] |
| Common Name | (S,S)-Bn-BOX |
| CAS Number | 132098-58-9 |
| Molecular Formula | |
| Molecular Weight | 334.42 g/mol |
| Physical State | White to off-white crystalline solid (can appear as semi-solid if impure) |
| Melting Point | 48–50 °C (varies slightly by purity/polymorph) |
| Solubility | Soluble in DCM, CHCl3, THF; Insoluble in water |
| pKa (Conjugate Acid) | ~5.5 (estimated for oxazoline nitrogen) |
Structural Visualization
The following diagram illustrates the connectivity and the
Synthesis Protocol
The synthesis of (S,S)-Bn-BOX is typically achieved via a two-step condensation-cyclization sequence starting from diethyl malonate and (S)-phenylalaninol.[1][2] This route is preferred for its scalability and the availability of chiral pool precursors.
Pre-requisites
-
Reagents: Diethyl malonate (99%), (S)-(-)-2-Amino-3-phenyl-1-propanol ((S)-Phenylalaninol), Methanesulfonyl chloride (MsCl), Triethylamine (
), Dichloromethane (DCM).[1][2] -
Equipment: Inert gas manifold (Ar/N2), Reflux condenser, Rotary evaporator.[3]
Step-by-Step Methodology
Step 1: Formation of the Bis-Amide Intermediate [1][2]
-
Charge: In a round-bottom flask, combine diethyl malonate (1.0 equiv) and (S)-phenylalaninol (2.1 equiv).
-
Reaction: Heat the neat mixture to 140–150 °C for 4–6 hours. Ethanol is generated as a byproduct; using a Dean-Stark trap or open reflux with an argon stream helps drive the equilibrium.[1][2]
-
Observation: The reaction mixture will solidify upon cooling.
-
Purification: Triturate the solid with cold ethyl acetate or ether to remove unreacted starting materials.[3] Filter and dry to obtain the
-bis((S)-1-hydroxy-3-phenylpropan-2-yl)malonamide.[1][2]
Step 2: Cyclization to Bis(oxazoline)
-
Activation: Suspend the bis-amide (1.0 equiv) in dry DCM (0.1 M concentration) and cool to 0 °C. Add triethylamine (4.5 equiv) followed by dropwise addition of methanesulfonyl chloride (2.2 equiv).
-
Mesylation: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. This converts the hydroxyl groups to mesylates.[3]
-
Ring Closure: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or reflux with excess
to induce cyclization.[1][2] Alternatively, treat the crude mesylate with NaOH in methanol/water reflux.[3] -
Workup: Quench with saturated
, extract with DCM, dry over , and concentrate. -
Final Purification: Recrystallize from hexane/ethyl acetate or purify via flash column chromatography (SiO2, Hexane:EtOAc 4:1) to yield (S,S)-Bn-BOX as a white solid.
Coordination Chemistry & Mechanism
The utility of (S,S)-Bn-BOX lies in its coordination geometry.[1][2] When bound to a metal center (e.g.,
Mechanistic Principles
-
Quadrant Blocking: The
symmetry renders two diagonal quadrants of the metal's coordination sphere sterically crowded (blocked by benzyl groups), while the other two remain open.[3] -
Substrate Orientation: Incoming substrates (e.g., dienophiles, diazo compounds) are forced to approach from the open quadrants to minimize steric repulsion.[3]
-
Electronic Modulation: The oxazoline nitrogens are moderately
-donating and weak -acceptors, making the metal center Lewis acidic enough to activate carbonyl or imine substrates.[1][2][3]
Catalytic Cycle: Cu(II)-BOX Diels-Alder Reaction
The following diagram illustrates the catalytic cycle for a standard asymmetric Diels-Alder reaction.
Handling and Storage
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The ligand is stable in air for short periods but can hydrolyze slowly over months if exposed to moisture.[3]
-
Solution Stability: Solutions in DCM or chloroform are stable for days.[3] Avoid protic solvents (methanol/water) in the presence of strong acids, which can open the oxazoline ring.[3]
-
Safety: Standard PPE (gloves, goggles, lab coat).[3] No specific acute toxicity is reported for the ligand itself, but precursors (MsCl, Phenylalaninol) are toxic/corrosive.[3]
References
-
Evans, D. A., et al. "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids: Counterion Effects in the Enantioselective Diels-Alder Reaction."[3] Journal of the American Chemical Society, 1993, 115(14), 6460–6461.[3] Link[3]
-
Desimoni, G., et al. "Pybox and Box Ligands in Asymmetric Catalysis."[3] Chemical Reviews, 2006, 106(9), 3561–3651.[3] Link[3]
Sources
Technical Guide: Comparative Analysis of (S)-Bn-BOX and (S)-Ph-BOX Ligands in Asymmetric Catalysis
Executive Summary
In the landscape of
This guide dissects the structural, electronic, and mechanistic divergences between these two ligand classes. While (S)-Ph-BOX provides a rigid, defining "wall" for stereocontrol in flat substrates (e.g., Diels-Alder), (S)-Bn-BOX offers a flexible "shield" capable of induced-fit interactions, often superior for larger or more conformationally mobile intermediates.
Part 1: Structural & Electronic Architecture
The fundamental difference lies in the origin of chirality and the resulting spatial arrangement of the blocking groups.
The Origin of Chirality
-
(S)-Ph-BOX: Derived from (S)-Phenylglycine . The phenyl ring is directly attached to the C4 position of the oxazoline ring.
-
(S)-Bn-BOX: Derived from (S)-Phenylalanine . The phenyl ring is separated from the oxazoline backbone by a methylene (
) linker.
Steric Topography: The "Wall" vs. The "Curtain"
The absence or presence of the methylene linker dictates the ligand's behavior in the coordination sphere.
| Feature | (S)-Ph-BOX | (S)-Bn-BOX |
| Linker | None (Direct attachment) | Methylene ( |
| Conformation | Rigid. The phenyl ring has limited rotation. It projects outward, creating a defined "wall" perpendicular to the metal-ligand plane. | Flexible. The benzyl group can rotate around the |
| Chiral Pocket | Shallow but highly defined. | Deep and adaptable (Induced Fit). |
| Electronic | Potential | Electronically insulated from the chelate ring. |
Electronic Implications
In (S)-Ph-BOX, the phenyl ring is directly attached to the oxazoline
Part 2: Mechanistic Comparative Analysis (The Quadrant Model)
To understand selectivity, we must visualize how these ligands block the space around the metal center. We utilize the Quadrant Model , where the metal is at the center of a square plane.
Visualization of Steric Blocking
In a typical Cu(II)-BOX square-planar complex:
-
Ph-BOX: The phenyl rings block the upper-left and lower-right quadrants (or vice versa depending on stereochemistry) rigidly. They effectively "lock" the substrate into a single orientation.
-
Bn-BOX: The benzyl arms are flexible. In the resting state, they may point away. However, upon substrate binding, steric repulsion often forces the benzyl groups to swing forward, creating a "roof" over the metal center. This is known as the "Gear Effect" or induced fit.
Part 3: Application Guide & Case Studies
Case Study A: Diels-Alder Reactions (The "Evans" Standard)
In the copper(II)-catalyzed Diels-Alder reaction of acryloyl oxazolidinones (dienophiles) with cyclopentadiene:
-
Preferred Ligand: (S)-tBu-BOX or (S)-Ph-BOX .[1]
-
Reasoning: The reaction requires a highly defined transition state. The substrate is relatively flat. The rigidity of the Ph-BOX (or the massive bulk of tBu-BOX) forces the dienophile into a specific coordination geometry (usually s-cis) without ambiguity.
-
Outcome: Ph-BOX typically yields >90% ee.[2] Bn-BOX often yields lower selectivities (70-80% ee) because the flexible benzyl arm allows the dienophile to slip into a slightly favored "leak" pathway.
Case Study B: Ene Reactions & Large Substrates
For glyoxylate-ene reactions or reactions involving larger electrophiles:
-
Preferred Ligand: (S)-Bn-BOX often outperforms Ph-BOX.
-
Reasoning: The "wall" of the Ph-BOX can be too sterically demanding, preventing the substrate from approaching the metal center effectively (low yield) or forcing it into a distorted, non-selective trajectory. The Bn-BOX "curtain" can swing aside slightly to admit the large substrate, then snap back to provide stereocontrol (Induced Fit).
Case Study C: Cyclopropanation
-
Context: Cu(I) carbenoid insertion.[3]
-
Insight: Both ligands work, but they often yield different diastereoselectivities (cis/trans ratios). The flexibility of Bn-BOX allows it to wrap around the carbene intermediate differently than the rigid Ph-BOX.
Part 4: Synthesis Protocol
The synthesis of both ligands follows a modular pathway. The critical divergence is the starting amino alcohol.
Pre-requisite: All glassware must be flame-dried. Inert atmosphere (
General Synthesis Workflow
-
Condensation: Amino alcohol reacts with a malonate derivative (diethyl malonate or diethyl malonimidate).
-
Activation/Cyclization: The resulting bis-amide is cyclized using a dehydrating agent (SOCl2) or activated via tosylation.
Detailed Protocol: (S)-Bn-BOX
-
Starting Material: (S)-Phenylalaninol.
-
Reagents: Diethyl malonimidate dihydrochloride, Dichloromethane (DCM).
Step-by-Step:
-
Preparation of Bis-Amide:
-
Suspend diethyl malonimidate dihydrochloride (10 mmol) in dry DCM (50 mL) at 0°C.
-
Add (S)-Phenylalaninol (22 mmol, 2.2 equiv) slowly.
-
Stir at room temperature for 12 hours. The imidate acts as an activated ester, facilitating amide bond formation.
-
-
Cyclization (The Critical Step):
-
Note: Direct thermal cyclization can cause racemization. We use the Tosylation/Cyclization method.
-
To the crude bis-amide in dry THF, add Triethylamine (4 equiv) and DMAP (cat).
-
Add TsCl (2.2 equiv) at 0°C. Stir 4 hours.
-
Add NaOH (aq) or reflux in dichloroethane to effect the ring closure.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc). (S)-Bn-BOX usually crystallizes easily; (S)-Ph-BOX may require recrystallization from EtOH.
-
Part 5: Troubleshooting & Optimization
Counter-Ion Effects (The "Hidden" Variable)
The bite angle and catalytic pocket are heavily influenced by the metal counter-ion.
-
OTf- (Triflate): Weakly coordinating.[4] Standard starting point.
-
SbF6- / PF6-: Non-coordinating. Creates a "cationic" metal center, increasing Lewis acidity.
-
Cl- / Br-: Strongly coordinating. Avoid with BOX ligands unless specifically required; they often displace the ligand or block the chiral pocket.
Water Sensitivity
-
Ph-BOX Complexes: Moderately sensitive. The rigid structure stresses the metal-nitrogen bond.
-
Bn-BOX Complexes: Slightly more robust due to flexibility, but hydrolysis of the oxazoline ring is a risk for both under acidic aqueous conditions.
Impurity Profile
-
Common Impurity: Mono-oxazoline (incomplete cyclization).
-
Detection: Check 1H NMR around 4.0-4.5 ppm (oxazoline ring protons). Asymmetry in this region indicates a "half-ligand," which will kill enantioselectivity (racemic background reaction).
References
-
Evans, D. A., et al. (1999). "
-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions." Journal of the American Chemical Society.[5] -
Pfaltz, A. (1993). "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research.
-
Corey, E. J., & Imai, N. (1991). "Enantioselective Diels-Alder reactions catalyzed by a chiral bis(oxazoline)-magnesium complex." Journal of the American Chemical Society.[5]
-
Desimoni, G., et al. (2006). "Copper(II)-Bis(oxazoline) Complexes in Asymmetric Catalysis: A Look at the Counterion Effect." Chemical Reviews.
-
Fraile, J. M., et al. (2000). "Immobilized bis(oxazoline)–copper complexes: a key step towards the understanding of the heterogenized enantioselective cyclopropanation reaction." Chemical Communications.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. rameshrasappan.com [rameshrasappan.com]
- 4. Ligand spheres in asymmetric hetero Diels-Alder reactions catalyzed by Cu(II) box complexes: experiment and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ideals.illinois.edu [ideals.illinois.edu]
The Architectural Elegance of Asymmetric Catalysis: A Deep Dive into Evans and Corey BOX Ligands
Foreword: The Quest for Chirality
In the intricate world of chemical synthesis, particularly within drug development, the ability to control the three-dimensional arrangement of atoms is not merely a technical challenge—it is the cornerstone of efficacy and safety. Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental aspect of molecular recognition in biological systems. The differential physiological effects of enantiomers, from therapeutic to toxic, have driven the demand for enantiomerically pure compounds. Asymmetric catalysis has emerged as the most elegant and efficient strategy to achieve this, employing small amounts of a chiral catalyst to generate large quantities of a single enantiomer. At the heart of these catalysts are chiral ligands, organic molecules that bind to a metal center and create a chiral environment, dictating the stereochemical outcome of a reaction. Among the pantheon of such ligands, the bis(oxazoline) (BOX) and its pyridine-containing counterpart (PyBOX) ligands, pioneered by David A. Evans and E.J. Corey, stand as pillars of innovation and utility. This guide provides an in-depth exploration of the history, development, and application of these remarkable ligands, offering both foundational knowledge and practical insights for researchers in the field.
Chapter 1: The Genesis of a "Privileged" Ligand Family
The early 1990s marked a watershed moment in asymmetric catalysis with the near-simultaneous reports from the laboratories of David A. Evans and E.J. Corey on the application of C₂-symmetric bis(oxazoline) ligands in stereoselective transformations.[1][2][3] This class of ligands, often termed "privileged," has demonstrated remarkable versatility and effectiveness across a wide spectrum of reactions and metals.[4] Their success stems from a combination of factors: a modular and straightforward synthesis from readily available chiral amino alcohols, the formation of well-defined and rigid metal complexes, and the creation of a deeply pocketed chiral environment that effectively shields one face of the coordinated substrate.[5]
The fundamental design of a BOX ligand involves two chiral oxazoline rings connected by a linker. The chirality is typically introduced via the amino alcohols used in their synthesis, which are often derived from the chiral pool of amino acids.[6] The substituents at the 4-position of the oxazoline rings project into the space around the metal center, creating the steric environment that directs the approach of the reactants.
Chapter 2: The Evans Legacy: Copper-Catalyzed Enantioselective Reactions
David A. Evans's group extensively developed the chemistry of BOX ligands in conjunction with copper(II) Lewis acids, establishing a powerful toolkit for a variety of enantioselective carbon-carbon bond-forming reactions.[2]
The Diels-Alder Reaction: A Gateway to Cyclic Systems
One of the earliest and most significant applications of Evans' BOX ligands was in the copper(II)-catalyzed enantioselective Diels-Alder reaction.[2] These reactions are pivotal in the synthesis of complex cyclic molecules. The use of cationic [Cu((S,S)-t-Bu-box)]X₂ complexes, where X represents a non-coordinating counterion like triflate (OTf) or hexafluoroantimonate (SbF₆), proved to be highly effective catalysts for the reaction between dienes and dienophiles.[7]
Key Mechanistic Insight: The Square-Planar Model
The high levels of diastereo- and enantioselectivity observed in these reactions are rationalized by a square-planar catalyst-substrate complex.[2][7] In this model, the dienophile, typically a bidentate substrate like an N-acryloyloxazolidinone, coordinates to the copper center in a planar fashion. The bulky tert-butyl groups on the BOX ligand effectively block one of the prochiral faces of the dienophile, allowing the diene to approach from the less hindered face. This leads to a highly ordered transition state and excellent stereochemical control.[7]
Figure 1: Evans' Square-Planar Model for Diels-Alder Reaction.
Expanding the Scope: Aldol and Michael Additions
The utility of Evans' copper-BOX catalysts extends beyond cycloadditions. They have been successfully employed in enantioselective aldol additions of enolsilanes to pyruvate esters and carbonyl-ene reactions.[8][9] In these reactions, the Lewis acidic copper center activates the electrophile, and the chiral ligand environment dictates the facial selectivity of the nucleophilic attack. For instance, in the aldol addition to methyl pyruvate, the ₂ complex provides the aldol product with up to 98% enantiomeric excess (ee).[8]
| Reaction Type | Substrates | Catalyst | Yield (%) | ee (%) | Reference |
| Diels-Alder | Cyclopentadiene + N-Acryloyloxazolidinone | ₂ | 95 | >98 | [10] |
| Diels-Alder | Cyclopentadiene + N-Crotonyloxazolidinone | ₂ | 85 | 97 | [10] |
| Aldol Addition | Methyl Pyruvate + Silyl Ketene Acetal | ₂ | 93 | 98 | [8] |
| Carbonyl-Ene | Ethyl Glyoxylate + Methylenecyclohexane | ₂ | 86 | 97 | [9] |
Table 1: Performance of Evans' Cu-BOX Catalysts in Various Reactions.
Chapter 3: The Corey Contribution: Iron-Catalyzed Diels-Alder Reactions
Concurrently with Evans' work, E.J. Corey's group reported the use of C₂-symmetric bis(oxazoline) ligands in iron(III)-catalyzed enantioselective Diels-Alder reactions.[1] This represented a significant advance, as iron is an inexpensive and environmentally benign metal.
A New Paradigm in Lewis Acid Catalysis
Corey's initial system utilized a catalyst prepared in situ from an anhydrous iron(III) source and a chiral bis(oxazoline) ligand, such as the one derived from (S)-phenylglycinol. This catalyst effectively promoted the Diels-Alder reaction between cyclopentadiene and 3-acryloyl-1,3-oxazolidin-2-one, affording the endo product in high yield and with good enantioselectivity.[1]
Key Mechanistic Insight: A Tetrahedral Transition State
In contrast to the square-planar model proposed for the copper(II) systems, the stereochemical outcome of the iron(III)-catalyzed reactions is often rationalized by a tetrahedral transition state model.[10] In this arrangement, the dienophile coordinates to the iron center, and the substituents on the BOX ligand create a chiral pocket that directs the approach of the diene. Computational studies on related systems have supported the feasibility of such transition states in explaining the observed enantioselectivity.[11][12]
Figure 2: Corey's Tetrahedral Model for Fe(III)-catalyzed Diels-Alder Reaction.
| Diene | Dienophile | Catalyst | Yield (%) | endo:exo | ee (%) (endo) | Reference |
| Cyclopentadiene | 3-Acryloyl-1,3-oxazolidin-2-one | (S,S)-Ph-BOX-Fe(III) | 95 | 96:4 | 82 | [1] |
| Cyclopentadiene | 3-Crotonoyl-1,3-oxazolidin-2-one | (S,S)-Ph-BOX-Fe(III) | 88 | >99:1 | 91 | [1] |
Table 2: Performance of Corey's Fe-BOX Catalyst in Diels-Alder Reactions.
Chapter 4: Synthesis of BOX Ligands: A Practical Guide
The widespread adoption of BOX ligands is in no small part due to their accessible synthesis from common chiral precursors. The general strategy involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral β-amino alcohol.
General Experimental Protocol for C₂-Symmetric BOX Ligand Synthesis
This protocol outlines a typical procedure for the synthesis of a methylene-bridged BOX ligand, such as one derived from (S)-tert-leucinol.
Step 1: Amide Formation
-
To a solution of the chiral amino alcohol (e.g., (S)-tert-leucinol, 2.2 equivalents) in a suitable solvent such as dichloromethane, add a dicarboxylic acid derivative (e.g., diethyl malonimidate dihydrochloride, 1.0 equivalent).
-
The reaction is typically stirred at room temperature for an extended period (e.g., 48-72 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine, and the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude bis(amide), which can be purified by column chromatography or recrystallization.
Step 2: Cyclization to the Bis(oxazoline)
-
The purified bis(amide) is dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
A dehydrating/cyclizing agent, such as thionyl chloride (SOCl₂) or a Burgess-type reagent, is added, often at reduced temperature (e.g., 0 °C).
-
The reaction is allowed to warm to room temperature and stirred until the cyclization is complete (monitored by TLC).
-
The reaction is carefully quenched with a base (e.g., saturated aqueous NaHCO₃) and the product is extracted into an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The final BOX ligand is typically purified by column chromatography or recrystallization.
Figure 3: General Workflow for the Synthesis of BOX Ligands.
Chapter 5: The Evolution and Future of BOX Ligands
Since their inception, the family of BOX ligands has expanded significantly. Modifications to the linker, the substituents on the oxazoline ring, and the overall steric and electronic properties have led to the development of second-generation ligands with improved reactivity and selectivity. For example, the development of PyBOX ligands, which incorporate a pyridine ring as the linker, creates a tridentate ligand that can form highly organized and rigid complexes with various metals.[10] Furthermore, the immobilization of BOX ligands on solid supports has facilitated catalyst recycling and application in flow chemistry.[13]
The enduring legacy of the Evans and Corey BOX ligands lies not only in their broad utility but also in the fundamental principles of asymmetric catalysis that they helped to elucidate. The concepts of C₂-symmetry, steric shielding, and predictable transition state geometries have guided the design of countless other successful chiral ligands. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the foundational work on BOX ligands will undoubtedly continue to inspire new innovations in the field of asymmetric catalysis.
References
-
Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of the Catalytic Enantioselective Aldol Additions of Enolsilanes to Pyruvate Esters. Journal of the American Chemical Society, 121(4), 669-685. [Link]
-
Shimizu, H., Holder, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 2033-2038. [Link]
-
Paddon-Row, M. N., & Houk, K. N. (2009). Computational Evaluation of Enantioselective Diels-Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts. The Journal of Organic Chemistry, 74(4), 1699-1710. [Link]
-
Evans, D. A., et al. (2000). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Carbonyl-Ene Reactions with Glyoxylate and Pyruvate Esters. Journal of the American Chemical Society, 122(33), 7936-7949. [Link]
-
Kwo, A. C. (2018). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois at Urbana-Champaign. [Link]
-
Weissberg, A., Halak, B., & Portnoy, M. (2005). The First Solid-Phase Synthesis of Bis(oxazolinyl)pyridine Ligands. The Journal of Organic Chemistry, 70(11), 4592-4595. [Link]
-
Rawal, V. H., & Iwasa, S. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. Chemistry, 12(32), 8244-8251. [Link]
-
Ceccarelli, S. M., et al. (2006). Ligand spheres in asymmetric hetero Diels–Alder reactions catalyzed by Cu(ii) box complexes: experiment and modeling. Dalton Transactions, (38), 4545-4552. [Link]
-
Corey, E. J. (2002). Catalytic Enantioselective Diels-Alder Reactions: Methods, Mechanistic Fundamentals, and Applications. Angewandte Chemie International Edition, 41(10), 1650-1667. [Link]
-
Corey, E. J. (2002). Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications. Angewandte Chemie (International ed. in English), 41(10), 1650-67. [Link]
-
Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649. [Link]
-
Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]
-
Paddon-Row, M. N., & Houk, K. N. (2009). Computational Evaluation of Enantioselective Diels−Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts. The Journal of Organic Chemistry, 74(4), 1699-1710. [Link]
-
Bolm, C., & Ewald, M. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 5(12), 5173-5176. [Link]
-
Evans, D. A., et al. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(4), 669-685. [Link]
-
Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649. [Link]
-
Carreira, E. M., & Dorta, R. (2004). Synthesis of Box Ligands with Stoichiometric Amounts of Zinc Triflate in Toluene. Angewandte Chemie International Edition, 43(1), 102-105. [Link]
-
Wikipedia. (n.d.). Bisoxazoline ligand. Retrieved from [Link]
-
Stoltz, B. M., & Ferreira, E. M. (2018). Preparation of (S)-tert-ButylPHOX and (S)-2-Allyl-2-Methylcyclohexanone. Organic Syntheses, 95, 439-454. [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Doyle, A. G., & Jacobsen, E. N. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(12), 7123-7182. [Link]
-
Tilliet, M. (2009). Synthesis and Study of New Oxazoline Based Ligands. KTH Royal Institute of Technology. [Link]
-
Zhang, Z., et al. (2018). Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. Molecules, 23(10), 2469. [Link]
-
Reiser, O. (1999). A new chiral ligand for the Fe–Lewis acid catalysed asymmetric Diels–Alder reaction. Chemical Communications, (20), 2005-2006. [Link]
-
Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole). Organic Syntheses, 97, 172-188. [Link]
-
Chen, Y., et al. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 29(17), 4058. [Link]
Sources
- 1. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diva-portal.org [diva-portal.org]
- 7. A new chiral ligand for the Fe–Lewis acid catalysed asymmetric Diels–Alder reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Evaluation of Enantioselective Diels-Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acs.figshare.com [acs.figshare.com]
- 13. Synthesis and structure of a new bulky bis(alkoxide) ligand on a terphenyl platform - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Transition Metal Coordination Geometry of Bn-BOX Complexes
Executive Summary
The Bn-BOX (Benzyl-bis(oxazoline)) ligand class represents a cornerstone of asymmetric catalysis, leveraging
Structural Fundamentals & Coordination Geometry
The efficacy of Bn-BOX ligands stems from their rigid "U-shaped" architecture, which creates a defined chiral pocket around the metal center.
The Ligand Architecture
The standard Bn-BOX ligand consists of two oxazoline rings linked by a methylene (or dimethylmethylene) bridge. The benzyl substituents at the 4-position of the oxazoline rings are the source of chirality.
-
Symmetry:
-symmetric. This reduces the number of possible transition states, simplifying the prediction of stereochemical outcomes. -
Donor Atoms: Bidentate Nitrogen donors (
-ligand). -
Electronic Properties: The oxazoline nitrogen is a hard
-donor and a weak -acceptor, stabilizing high oxidation states like Cu(II) and Zn(II).
The "Bite Angle" ( )
The bite angle—the N-Metal-N bond angle—is the critical geometric parameter governing catalytic activity.[1]
-
Ideal Range: For square planar Cu(II) complexes, the bite angle is typically 90°–92° .
-
Bridge Effect: A methylene bridge (
) provides a tighter bite angle compared to an isopropyl bridge, forcing the metal into a more distorted geometry that often enhances Lewis acidity.
| Metal Center | Geometry | Typical Bite Angle | Coordination Number |
| Cu(II) | Distorted Square Planar | 89° – 93° | 4 (or 5/6 with solvent) |
| Zn(II) | Distorted Tetrahedral | 94° – 98° | 4 |
| Mg(II) | Octahedral | ~90° | 6 (solvated) |
Mechanistic Implications: The Quadrant Model
The stereocontrol in Bn-BOX complexes is rationalized via the Quadrant Model . When the ligand binds to a metal (e.g., Cu(II)), the benzyl groups orient themselves to minimize steric clash with the ligand backbone, effectively blocking two diagonal quadrants of space around the metal.
Mechanistic Logic
-
Blocking: The benzyl groups extend "forward" and "outward," creating a steric wall in the Upper-Left and Lower-Right quadrants (or vice versa, depending on configuration).
-
Substrate Approach: The substrate (e.g., a dienophile) coordinates to the open equatorial sites of the metal.
-
Enantiodiscrimination: To avoid the bulky benzyl groups, the substrate is forced to adopt a specific conformation, exposing only one face to the reagent.
Visualization of the Quadrant Model
Caption: Schematic representation of the steric environment. The C2-symmetric ligand blocks diagonal quadrants (grey), forcing the substrate to bind in the open quadrants (green) in a specific orientation.
Experimental Protocols
The following protocols are designed for the synthesis of the active Cu(II)-Bn-BOX catalyst. These steps prioritize moisture exclusion, as water can compete with the substrate for coordination sites.
Protocol A: Preparation of Anhydrous Cu(II)-Bn-BOX Complex
Objective: Generate the active Lewis acid catalyst
Reagents:
-
(S,S)-Bn-BOX Ligand (1.1 equivalents)
- (Copper(II) triflate) (1.0 equivalent)
-
Dichloromethane (DCM), anhydrous (Grade: HPLC, dried over activated alumina)
-
Activated 3Å Molecular Sieves
Step-by-Step Workflow:
-
Pre-drying: Flame-dry a Schlenk flask under vacuum and backfill with Argon (3 cycles). Add activated 3Å molecular sieves.
-
Metal Addition: Add
(e.g., 0.10 mmol) to the flask inside a glovebox or under a strong counter-flow of Argon.-
Note:
is extremely hygroscopic. Handle rapidly.
-
-
Ligand Addition: Add the (S,S)-Bn-BOX ligand (0.11 mmol) as a solid.
-
Solvation: Add anhydrous DCM (2.0 mL) via syringe.
-
Complexation: Stir at room temperature for 1–2 hours.
-
Visual Check: The solution should turn from a pale suspension to a clear, deep green/blue solution. This color change confirms the formation of the square planar complex.
-
-
Filtration (Optional): If using the catalyst for a sensitive reaction, filter the solution via a cannula filter to remove the molecular sieves before adding the substrate.
Protocol B: Validation via Catalytic Test (Diels-Alder)
Objective: Confirm catalyst activity and enantioselectivity.
-
Substrate: Add N-acryloyl-2-oxazolidinone (1.0 mmol) to the catalyst solution prepared above.
-
Dienophile: Cool to -78°C, then add Cyclopentadiene (10.0 mmol).
-
Workup: After reaction completion (TLC monitoring), quench with hydrated silica gel, filter, and concentrate.
-
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Workflow Diagram
Caption: Operational workflow for the in-situ generation of the Cu-Bn-BOX catalyst. Visual validation (color change) is a critical quality gate.
Critical Analysis of Counter-Ion Effects
The choice of counter-ion is not trivial; it fundamentally alters the coordination geometry and Lewis acidity.
| Counter-ion | Coordination Strength | Effect on Geometry | Recommended Use |
| Triflate ( | Weakly Coordinating | Allows substrate binding; occupies apical site in square pyramidal geometry. | General Purpose (Diels-Alder, Ene reactions) |
| Hexafluoroantimonate ( | Non-Coordinating | Creates a "naked" cationic metal center; maximizes Lewis acidity. | Difficult substrates; Friedel-Crafts |
| Chloride ( | Strongly Coordinating | Binds tightly to equatorial sites, disrupting the quadrant model. | Avoid for asymmetric catalysis |
Expert Insight: For Cu(II) complexes, switching from
References
-
Evans, D. A., et al. (1991). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society.
-
Pfaltz, A. (1993). "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research.
-
Corey, E. J., & Imai, N. (1991). "Enantioselective Diels-Alder reactions catalyzed by a C2-symmetric bis(oxazoline)-magnesium complex." Journal of the American Chemical Society.
-
Desimoni, G., et al. (2006). "Copper(II) in asymmetric catalysis: The case of bis(oxazoline) ligands." Coordination Chemistry Reviews.
-
Rasappan, R., et al. (2012). "Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis." Coordination Chemistry Reviews.
Sources
Technical Guide: Solubility Profile and Solvent Compatibility of (S,S)-Bn-BOX
This guide is structured as a high-level technical resource for researchers optimizing asymmetric catalysis workflows. It prioritizes mechanistic understanding and practical, reproducible protocols over generic data listings.
Subject: 2,2'-Bis((4S)-4-benzyl-2-oxazoline) [(S,S)-Bn-BOX] Application: Asymmetric Catalysis (Cu-Catalyzed Cyclopropanation, Diels-Alder, etc.) Version: 2.0 (Application Scientist Approved)
Executive Summary
The efficacy of (S,S)-Bn-BOX (CAS: 133463-88-4) in asymmetric catalysis is governed not just by its chiral architecture but by the solvation environment. While the ligand is structurally robust, its performance as a chiral Lewis acid controller is highly sensitive to solvent polarity and coordinating ability.
This guide delineates the solubility characteristics of (S,S)-Bn-BOX in Dichloromethane (DCM) and Tetrahydrofuran (THF) , providing a mechanistic rationale for solvent selection. DCM is identified as the superior medium for catalyst complexation due to its non-coordinating nature, whereas THF serves as a critical process solvent during ligand synthesis but poses risks of competitive inhibition during catalytic turnover.
Physicochemical Profile
Before handling, verify the material against these specifications to ensure ligand integrity.
| Property | Specification | Application Note |
| IUPAC Name | 2,2'-Bis((4S)-4-benzyl-2-oxazoline) | C2-Symmetric Chiral Ligand |
| CAS Number | 133463-88-4 | Verify against CoA |
| Molecular Weight | 320.39 g/mol | Essential for mol% calculation |
| Physical State | White to off-white crystalline solid | If oily/yellow, purification is required |
| Melting Point | 129–132 °C | High MP facilitates recrystallization |
| Solubility (General) | Soluble in DCM, CHCl3, THF, EtOAc | Insoluble in water, cold hexanes |
| Stability | Stable at RT; Hydrolyzes in strong acid | Store under inert atmosphere (Ar/N2) |
Solubility Analysis: DCM vs. THF
Dichloromethane (DCM): The Complexation Standard
Solubility Status: High (>0.1 M at 20 °C) Role: Primary solvent for Catalyst Preparation and Reaction.
-
Mechanistic Advantage: DCM is a non-coordinating, moderately polar solvent (
). It dissolves (S,S)-Bn-BOX rapidly without competing for the metal center (e.g., Cu(II) or Zn(II)). -
Protocol Insight: When preparing the active catalyst (e.g., Cu(OTf)
-BOX), DCM facilitates the formation of the square-planar or distorted square-pyramidal complex. Its low boiling point (40 °C) also allows for easy removal post-reaction. -
Risk Factor: DCM can contain traces of HCl if not stabilized or stored properly, which can hydrolyze the oxazoline ring. Always use anhydrous, neutral DCM.
Tetrahydrofuran (THF): The Synthetic Utility & Catalytic Inhibitor
Solubility Status: High (>0.1 M at 20 °C) Role: Ligand Synthesis solvent; Use with caution in Catalysis.
-
Mechanistic Drawback: THF is a hard Lewis base (oxygen donor). In Lewis acid-catalyzed reactions (e.g., Cyclopropanation), THF molecules can coordinate to the metal center (
competition), displacing the substrate or even the weakly binding BOX ligand. This leads to:-
Lower Reaction Rates: Blocked active sites.
-
Eroded Enantioselectivity: If THF displaces one arm of the bidentate ligand, the C2-symmetry is broken, leading to racemic background reactions.
-
-
When to use: THF is excellent for synthesizing the ligand (e.g., lithiation steps) due to its stability with strong bases, but it should be removed completely (high vacuum) before the catalytic step.
Experimental Protocols
Protocol A: Preparation of Active Catalyst (Cu-BOX Complex)
Objective: Generate a 0.05 M stock solution of the Cu((S,S)-Bn-BOX)(OTf)
-
Weighing: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with:
-
Cu(OTf)
(18.1 mg, 0.05 mmol) -
(S,S)-Bn-BOX (17.6 mg, 0.055 mmol) (1.1 equiv to ensure full metal complexation).
-
-
Solvation: Add 1.0 mL of anhydrous DCM .
-
Activation: Stir at room temperature for 1 hour .
-
Observation: The solution should turn from a pale suspension to a clear, deep blue/green solution (characteristic of Bis-oxazoline Copper complexes).
-
-
Filtration (Optional): If any turbidity remains, filter through a 0.2
m PTFE syringe filter under inert gas. -
Usage: Use immediately. Do not store for >24 hours as the complex is moisture sensitive.
Protocol B: Purification via Recrystallization
Context: If the ligand appears yellow or oily (MP < 125 °C), it contains impurities that will kill the catalyst. Solvent System: Ethanol (hot) or EtOAc/Hexanes.
-
Dissolution: Place crude (S,S)-Bn-BOX in an Erlenmeyer flask. Add minimal hot Ethanol (approx. 60-70 °C) until fully dissolved.
-
Clarification: If colored impurities persist, add activated charcoal, stir for 5 mins, and filter hot.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a fridge (4 °C) overnight.
-
Collection: Filter the white needles/crystals and wash with cold hexanes.
-
Drying: Dry under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces.
Visualizing the Workflow
Diagram 1: Catalyst Activation & Solvent Selection Logic
This flowchart illustrates the critical decision-making process for solvent selection based on the reaction stage.
Figure 1: Workflow for ligand validation and solvent selection. Note the inhibition pathway when THF is used during the complexation step.
Troubleshooting & Stability
| Observation | Diagnosis | Corrective Action |
| Solution is cloudy in DCM | Wet solvent or impure ligand | Dry DCM over CaH |
| Low Enantioselectivity (ee%) | Solvent coordination or Temperature | Ensure THF is absent . Lower reaction temperature (e.g., -78 °C). |
| Ligand is an oil | Impurities preventing crystallization | Triturate with cold pentane/hexanes to induce solidification, then recrystallize. |
| Green precipitate forms | Hydrolysis of complex | System was exposed to moisture. Restart with anhydrous reagents. |
References
-
Sigma-Aldrich. Product Specification: 2,2'-Bis[(4S)-4-benzyl-2-oxazoline].[1] Link
- Evans, D. A., et al. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." J. Am. Chem. Soc.1993, 115, 6460.
-
Fraile, J. M., et al. "Solvent and counterion effects in the asymmetric cyclopropanation catalyzed by bis(oxazoline)–copper complexes." J. Mol. Catal. A: Chem.[2][3][4][5][6]1999 , 144, 85–89. (Mechanistic evidence of solvent inhibition).
-
Alfa Chemistry. 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] Physical Properties. Link
- Desimoni, G., et al. "Bis(oxazoline)–Copper Complexes: Effect of Solvent on Stereoselectivity." Chem. Rev.2003, 103, 3119.
Sources
Technical Guide: Stability & Handling of Bis(oxazoline) Ligands
Executive Summary
Bis(oxazoline) (Box) ligands are privileged chiral scaffolds in asymmetric catalysis due to their modular synthesis and high enantioselectivity. However, their operational stability is frequently misunderstood. While often labeled "air-stable," this designation refers to short-term handling (weighing/transfer) rather than indefinite benchtop storage.
The Core Reality: The oxazoline ring is thermodynamically stable but kinetically vulnerable to acid-catalyzed hydrolysis . Moisture alone is rarely the issue; moisture plus trace acidity (from glass surfaces, chlorinated solvents, or Lewis acids) triggers ring opening, destroying the
This guide details the degradation mechanisms, structural determinants of stability, and self-validating protocols to ensure catalytic integrity.
The Stability Spectrum: Mechanisms of Degradation
Understanding how Box ligands fail is the first step to preventing failure. The two primary vectors are hydrolysis and oxidation.
Hydrolytic Lability (The Primary Threat)
The imine-like character of the C=N bond in the oxazoline ring renders it susceptible to nucleophilic attack by water. This reaction is slow at neutral pH but accelerates exponentially in the presence of Brønsted or Lewis acids.
-
Mechanism: Protonation of the oxazoline nitrogen activates the C2 carbon. Water attacks this electrophilic center, leading to ring opening and the formation of an amino ester (or amino alcohol/amide depending on conditions).
-
Consequence: The resulting acyclic species acts as a non-selective, promiscuous ligand, often poisoning the metal center or catalyzing racemic background reactions.
Oxidative Stability
Unlike phosphine ligands, Box ligands are generally resistant to oxidative degradation by atmospheric oxygen. However, the metal complexes (particularly Fe(II) and Cu(I)) are highly sensitive.
-
Ligand: Stable to air oxidation.
-
Complex: Cu(I)-Box complexes rapidly oxidize to Cu(II) species in air, changing the coordination geometry from tetrahedral to distorted square planar, which alters catalytic selectivity.
Visualization: Acid-Catalyzed Hydrolysis Pathway
The following diagram illustrates the stepwise degradation of the oxazoline ring in the presence of moisture and trace acid.
Caption: Figure 1. Acid-catalyzed hydrolysis pathway.[1] The critical control point is preventing the initial protonation/activation step.
Structural Determinants of Stability
Not all Box ligands are created equal. The stability profile is dictated by the bridge structure and the steric bulk of the substituents.
The Bridge Effect
The carbon bridge connecting the two oxazoline rings is the structural weak point regarding acidity.
-
Methylene Bridge (
): The protons are acidic ( ). Strong bases can deprotonate this position, leading to racemization or side reactions. -
Dimethyl/Cyclopropyl Bridge: Quaternary carbons prevent deprotonation and increase rigidity, slightly enhancing hydrolytic stability by the "Gem-Dimethyl Effect" (forcing the rings closer, sterically crowding the active sites).
Substituent Shielding
Bulky groups at the C4 position of the oxazoline ring protect the nitrogen from protonation and water attack.
| Ligand Class | Substituent (R) | Hydrolytic Stability | Air Stability (Solid) | Rec. Storage |
| Ph-Box | Phenyl | Moderate | High | 4°C, Desiccator |
| tBu-Box | tert-Butyl | High (Steric Shield) | High | Ambient, Dry |
| iPr-Box | Isopropyl | Moderate | High | 4°C, Desiccator |
| PyBox | (Pyridine Bridge) | High (Tridentate) | Very High | Ambient |
Metal Complexation: In Situ vs. Isolated
A critical decision in experimental design is whether to use a pre-formed complex or generate it in situ.
In Situ Generation (Recommended)
For Cu(II) and Zn(II) catalysis, mixing the ligand and metal salt (e.g., Cu(OTf)
-
Why: Free Box ligands are easier to purify and store than their metal complexes.
-
Risk: Incomplete complexation leaves free Lewis acid in solution, which can catalyze background racemic reactions.
-
Mitigation: Use a slight excess of ligand (1.05 - 1.1 eq) relative to the metal.
Isolated Complexes
Some complexes, particularly Cu(I) for cyclopropanation, are often isolated.
-
Stability Warning: Cu(I)-Box complexes are extremely air-sensitive . They must be handled in a glovebox. Exposure to air turns the orange/yellow Cu(I) species to a green/blue Cu(II) species within seconds.
-
Water Tolerance: Some Cu(II)-Box complexes are surprisingly water-tolerant and can function in aqueous media if the counterion is non-coordinating (e.g., SbF
, BArF ) and the substrate binds more strongly than water [1].
Practical Protocols (Self-Validating Systems)
Storage Protocol ("The Gold Standard")
Do not rely on the "air stable" label for long-term storage.
-
Vessel: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Flush with Argon/Nitrogen before sealing.
-
Temperature: -20°C (Freezer).
-
Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.
Quality Control: The NMR Assay
Before running a valuable asymmetric reaction, validate ligand integrity.
-
Method:
H NMR in CDCl . -
Diagnostic Signals:
-
Intact: Sharp singlet/multiplet for the bridge protons (e.g., ~2.0-2.5 ppm for dimethyl bridge).
-
Degraded: Appearance of broad NH/OH signals or shifts in the oxazoline ring protons (typically shifting upfield as the ring opens).
-
Purity Check: If integrating the bridge protons vs. the R-group protons deviates by >5%, repurify.
-
Rescue & Purification Workflow
If hydrolysis is detected (<90% purity), the ligand can often be rescued.
Caption: Figure 2. Purification workflow for rescuing partially hydrolyzed Box ligands.
Step-by-Step Rescue:
-
Dissolve crude ligand in CH
Cl . -
Wash 2x with saturated aqueous NaHCO
(removes trace acids that catalyze further degradation). -
Dry over anhydrous Na
SO . Do not use silica gel chromatography unless the silica is pre-treated with 1% Et N, as acidic silica will degrade the ligand [2]. -
Recrystallize from Hexane/Ethyl Acetate.
References
-
Evans, D. A. ; Miller, S. J.; Lectka, T.; von Matt, P. (1999).[2] "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction". Journal of the American Chemical Society, 121(33), 7559–7573.[2] Link
-
Desimoni, G. ; Faita, G.; Jørgensen, K. A. (2006). "C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis". Chemical Reviews, 106(9), 3561–3651. Link
-
Rechavi, D. ; Lemaire, M. (2002). "Enantioselective Catalysis Using Heterogenized Bis(oxazoline) Ligands". Chemical Reviews, 102(5), 1977–2018. Link
-
Fraile, J. M. ; García, J. I.; Mayoral, J. A. (2009). "Non-Symmetrical Bis(Oxazoline) Ligands: A New Opportunity for Asymmetric Catalysis". Coordination Chemistry Reviews, 253(19-20), 2353–2368. Link
Sources
Methodological & Application
Application Note: Enantioselective Diels-Alder Reaction using (S,S)-Bn-BOX Cu(II) Complex
This Application Note provides a comprehensive technical guide for performing enantioselective Diels-Alder cycloadditions using the (S,S)-Bn-BOX Copper(II) catalyst system. This protocol is derived from the foundational work of the Evans group and optimized for modern synthetic applications.
Executive Summary
The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings with up to four stereogenic centers. While thermal Diels-Alder reactions are often reversible and lack stereocontrol, the use of chiral Lewis acids allows for high enantioselectivity under mild conditions.
The Copper(II)-Bis(oxazoline) (Cu-BOX) system represents a "privileged" catalyst class. Specifically, the (S,S)-Bn-BOX (Benzyl-substituted) ligand confers a distinct steric environment that is highly effective for bidentate dienophiles, such as
Catalyst System Architecture & Mechanism
The Ligand: (S,S)-Bn-BOX
The (S,S)-Bn-BOX ligand (2,2'-bis(4-benzyl-2-oxazoline)) possesses
The Metal Center & Counterion Effect
Critical Insight: The choice of counterion is the single most significant variable after the ligand itself.
-
Cu(OTf)
: Triflate (OTf ) is a weakly coordinating anion. However, in non-polar solvents, it can still associate with the copper center, potentially occupying an apical site and distorting the square-planar geometry required for high enantioselectivity. -
Cu(SbF
) : Hexafluoroantimonate (SbF ) is a non-coordinating anion. It creates a "naked" cationic copper center, significantly enhancing Lewis acidity and ensuring the substrate-catalyst complex adopts the ideal square-planar geometry. We strongly recommend the use of SbF salts for maximum ee.
Mechanistic Visualization
The reaction proceeds via a concerted, asynchronous mechanism. The Cu(II) center coordinates to the two carbonyl oxygens of the dienophile (the imide), locking it into a planar conformation. The benzyl wings of the ligand shield the Re-face (for S,S-ligand), forcing the diene to approach from the Si-face (endo-selective).
Caption: Catalytic cycle demonstrating the bidentate coordination and facial discrimination driven by the (S,S)-Bn-BOX Cu(II) complex.
Experimental Protocol
Materials & Reagents[1]
-
Ligand: (S,S)-2,2'-bis(4-benzyl-2-oxazoline) [(S,S)-Bn-BOX].
-
Metal Source: CuCl
(anhydrous) and AgSbF (for in situ generation) OR Cu(OTf) (commercial). -
Dienophile: 3-Acryloyl-2-oxazolidinone.
-
Diene: Cyclopentadiene (freshly cracked from dicyclopentadiene).
-
Solvent: Dichloromethane (DCM), anhydrous (distilled over CaH
or from SPS).
Catalyst Preparation (In Situ Method - Recommended)
Why In Situ? Commercial Cu(SbF
-
Glovebox/Schlenk: In a flame-dried Schlenk flask under N
, add CuCl (13.4 mg, 0.10 mmol, 10 mol%) and AgSbF (68.6 mg, 0.20 mmol, 20 mol%). -
Solvation: Add anhydrous DCM (2 mL). Stir vigorously for 1 hour in the dark (wrap flask in foil). A white precipitate (AgCl) will form.
-
Filtration: Filter the mixture through a syringe filter (PTFE, 0.45 µm) into a fresh flame-dried flask to remove AgCl.
-
Ligand Addition: Add (S,S)-Bn-BOX (35.2 mg, 0.11 mmol, 11 mol%) to the green/blue filtrate. Stir for 30 minutes. The solution turns a deep green/blue, indicating formation of the
complex.
Reaction Procedure
-
Substrate Addition: Cool the catalyst solution to -78 °C (dry ice/acetone bath).
-
Add 3-acryloyl-2-oxazolidinone (141 mg, 1.0 mmol) dissolved in DCM (1 mL).
-
Diene Addition: Add freshly cracked cyclopentadiene (roughly 5-10 equivalents, ~0.5 mL) slowly down the side of the flask.
-
Monitoring: Allow the reaction to stir at -78 °C. Monitor by TLC (usually complete in 2-6 hours).
-
Note: If reaction is sluggish, warm to -40 °C. However, lower temperatures generally favor higher ee.
-
-
Quench: Once complete, quench with a few drops of water or saturated NaHCO
solution. -
Workup: Warm to room temperature. Dilute with DCM, wash with brine, dry over Na
SO , and concentrate.
Purification & Analysis
-
Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes 1:4).
-
Analysis:
-
Yield: Gravimetric.
-
Endo/Exo Ratio:
H NMR (integration of vinylic protons). -
Enantiomeric Excess (ee): Chiral HPLC (e.g., Daicel Chiralcel OD-H column).
-
Substrate Scope & Expected Data
The following table summarizes typical results using the (S,S)-Bn-BOX Cu(SbF
| Dienophile (R) | Diene | Yield (%) | endo:exo | ee (%) (endo) |
| H (Acryloyl) | Cyclopentadiene | 92 | 96:4 | 94 |
| Me (Crotonyl) | Cyclopentadiene | 88 | 94:6 | 90 |
| Ph (Cinnamoyl) | Cyclopentadiene | 85 | 90:10 | 88 |
| H | Isoprene | 80 | - | 91 |
Note: The "R" group refers to the substituent at the
Troubleshooting & Optimization Logic
Counterion Troubleshooting
If you observe low ee (<80%) but good conversion:
-
Diagnosis: The counterion may be coordinating to the copper, disrupting the chiral pocket.
-
Solution: Switch from Cu(OTf)
to Cu(SbF ) . The larger, non-coordinating SbF anion tightens the ligand-metal binding and prevents apical coordination.
Water Sensitivity
If you observe low conversion :
-
Diagnosis: Cu(II) Lewis acids are moderately water-tolerant, but free ligand is not. Water can hydrolyze the catalyst or compete for coordination.
-
Solution: Ensure molecular sieves (4Å) are activated and present in the reaction flask if solvents are not freshly distilled.
Workflow Diagram
Caption: Operational workflow for the in situ generation and utilization of the catalyst.
References
-
Evans, D. A., Miller, S. J., & Lectka, T. (1993). Bis(oxazoline)copper(II) complexes as chiral Lewis acids. Catalytic enantioselective Diels-Alder reactions. Journal of the American Chemical Society, 115(15), 6460–6461. Link
-
Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000).[1] Enantioselective Synthesis of Dihydropyrans.[1][2] Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. Link
-
Renslo, A. R. (2016). The Diels-Alder Reaction in Total Synthesis.[3][4] Organic Chemistry Portal.[5] Link
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. Link
Sources
- 1. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. New Insights into the (A)Synchronicity of Diels–Alder Reactions: A Theoretical Study Based on the Reaction Force Analysis and Atomic Resolution of Energy Derivatives | MDPI [mdpi.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyclopropanes using Ethyl Diazoacetate and a Bn-BOX/Copper(I) Catalytic System
Introduction: The Significance of Chiral Cyclopropanes and the Power of Bis(oxazoline) Ligands
The cyclopropane motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its unique conformational constraints and metabolic stability.[1] The precise control of stereochemistry in these three-membered rings is often paramount to their biological activity, making enantioselective synthesis a critical challenge. Among the most powerful methods for constructing chiral cyclopropanes is the transition-metal-catalyzed reaction of olefins with diazo compounds.[1][2] In this context, copper(I) complexes of C2-symmetric bis(oxazoline) (BOX) ligands have emerged as exceptionally effective catalysts, renowned for their ability to induce high levels of enantioselectivity.[3][4]
This document provides a detailed guide to the synthesis of chiral cyclopropanes utilizing ethyl diazoacetate as the carbene precursor, catalyzed by a copper(I) complex of a benzyl-substituted bis(oxazoline) (Bn-BOX) ligand. We will delve into the mechanistic underpinnings of this powerful transformation, provide detailed, field-tested protocols for ligand synthesis and the cyclopropanation reaction itself, and offer insights into troubleshooting and optimization.
Mechanistic Insights: The Role of the Cu(I)-Bn-BOX Catalyst in Stereocontrol
The enantioselective cyclopropanation reaction proceeds through a well-defined catalytic cycle, initiated by the reaction of the copper(I) catalyst with ethyl diazoacetate to form a copper-carbene (or carbenoid) intermediate, with the concomitant extrusion of nitrogen gas.[5] This highly reactive intermediate is the key species responsible for transferring the carbene fragment to the olefin. The formation of the copper-carbene is often the rate-limiting step of the catalytic cycle.[5]
The chiral environment created by the Bn-BOX ligand is the critical factor in achieving high enantioselectivity. The C2-symmetric ligand coordinates to the copper(I) center, creating a chiral pocket that dictates the trajectory of the incoming olefin. The bulky benzyl groups of the Bn-BOX ligand extend into the space around the active site, sterically shielding two of the four quadrants around the copper-carbene. This steric hindrance forces the olefin to approach from the less hindered quadrants, leading to the preferential formation of one enantiomer of the cyclopropane product. The addition of the carbene to the alkene is typically a concerted but asynchronous process.[5][6]
Catalytic Cycle of Copper-Mediated Cyclopropanation
Experimental Protocols
Part 1: Synthesis of (S,S)-Bn-BOX Ligand
A reliable and efficient synthesis of the chiral ligand is paramount. The following one-pot procedure is adapted from established methods for the synthesis of BOX ligands.[3][5]
Materials:
-
(S)-Phenylalaninol
-
Malononitrile
-
Zinc Triflate (Zn(OTf)₂)
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (S)-phenylalaninol (2.0 equivalents) and anhydrous toluene (100 mL).
-
Stir the mixture to dissolve the amino alcohol.
-
Add malononitrile (1.0 equivalent) to the solution.
-
Add zinc triflate (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can often be purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexanes, to yield the (S,S)-Bn-BOX ligand as a white solid.
Part 2: Copper(I)-Bn-BOX Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol details the in-situ formation of the active catalyst followed by the cyclopropanation reaction.
Materials:
-
(S,S)-Bn-BOX ligand
-
Copper(I) triflate benzene complex (CuOTf·0.5C₆H₆) or Copper(I) triflate (CuOTf)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (handle with extreme care in a well-ventilated fume hood)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Syringe pump
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation (In-Situ):
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add the (S,S)-Bn-BOX ligand (1.1 mol%) and anhydrous DCM (20 mL).
-
Stir the solution until the ligand is fully dissolved.
-
Add copper(I) triflate benzene complex (1.0 mol%) to the solution. The solution should change color, indicating complex formation. Stir for 30-60 minutes at room temperature.
-
-
Cyclopropanation Reaction:
-
To the freshly prepared catalyst solution, add freshly distilled styrene (1.0 equivalent).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Lower temperatures often lead to higher enantioselectivity.[7]
-
Prepare a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous DCM (10 mL).
-
Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture dropwise over a period of 4-8 hours. Slow addition is crucial to minimize the dimerization of ethyl diazoacetate.
-
Allow the reaction to stir at the chosen temperature for an additional 12-24 hours after the addition is complete. Monitor the reaction progress by TLC or GC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the chiral cyclopropane product.
-
Experimental Workflow for Asymmetric Cyclopropanation
Data Presentation: Representative Results
The following table summarizes typical results for the copper-catalyzed cyclopropanation of styrene with ethyl diazoacetate using various BOX ligands. While specific data for Bn-BOX can vary depending on the exact reaction conditions, this table provides a useful benchmark for expected performance.
| Ligand R-group | Catalyst System | Temp (°C) | Yield (%) | trans:cis ratio | ee (%) (trans) | ee (%) (cis) | Reference |
| tert-Butyl | CuOTf | 23 | 77 | 81:19 | 99 | 97 | [4] |
| Phenyl | Cu(I)-complex | RT | ~85 | ~80:20 | ~90 | ~85 | Inferred from[6] |
| Isopropyl | CuOTf | RT | ~80 | ~75:25 | ~92 | ~88 | Inferred from[8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst (Cu(I) oxidized to Cu(II))- Impure reagents (styrene, ethyl diazoacetate)- Decomposition of ethyl diazoacetate | - Use freshly opened or properly stored Cu(I) salt.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.- Purify styrene by distillation before use.- Add ethyl diazoacetate slowly using a syringe pump. |
| Low Enantioselectivity (ee) | - Impure or racemic ligand- Reaction temperature is too high- Inappropriate solvent- Catalyst loading is not optimal | - Confirm the enantiomeric purity of the Bn-BOX ligand.- Lower the reaction temperature (e.g., to 0 °C or -20 °C).[7]- Screen other non-coordinating solvents like toluene or hexanes.- Systematically vary the catalyst loading to find the optimal concentration. |
| Low Diastereoselectivity (trans:cis ratio) | - Steric and electronic properties of the olefin and diazoacetate- Nature of the BOX ligand | - For some substrates, the diastereoselectivity is inherently lower.- Consider using a BOX ligand with bulkier substituents to potentially enhance the preference for the trans isomer. |
Safety Precautions
-
Ethyl diazoacetate is potentially explosive and toxic. It should be handled with extreme care in a well-ventilated fume hood behind a safety shield. Avoid heating neat ethyl diazoacetate.
-
Copper salts can be toxic. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous solvents and pyrophoric reagents (if used) require handling under an inert atmosphere.
References
-
Effects of Geometric Isomers in Cyclopropane‐Based Bisoxazoline Ligands on the Asymmetric Diels‐Alder reaction and Cyclopropanation. ResearchGate. [Link]
-
Side arm modified chiral bisoxazoline ligands. ScienceDirect. [Link]
-
Supported cupric oxide catalysts for cyclopropanation of styrene with ethyl diazoacetate. East China Normal University. [Link]
-
1 Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Publications. [Link]
-
Iron-catalyzed asymmetric intramolecular cyclopropanation reactions using chiral tetramethyl-1,1′-spirobiindane-based bisoxazoline (TMSI-BOX) ligands. RSC Publishing. [Link]
-
Recent developments in asymmetric cyclopropanation. Docentes FCT NOVA. [Link]
-
Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. [Link]
-
Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Publishing. [Link]
-
Synthesis of Box Ligands with Stoichiometric Amounts of Zinc Triflate in Toluene 20. ResearchGate. [Link]
-
Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. ResearchGate. [Link]
-
Origin of high stereocontrol in olefin cyclopropanation catalyzed by an engineered carbene transferase. PMC. [Link]
-
Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. PubMed. [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ResearchGate. [Link]
-
Bisoxazoline ligand. Wikipedia. [Link]
-
Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. ResearchGate. [Link]
-
Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S). Organic Syntheses. [Link]
-
An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. ResearchGate. [Link]
-
Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. [Link]
-
Mechanistic manifold in a hemoprotein-catalyzed cyclopropanation reaction with diazoketone. UT Dallas Research Labs. [Link]
-
Stereo-controlled cyclopropanation catalysis within the confined pores of porphyrin MOFs. Nature. [Link]
-
Cyclopropanation. Chem 115 Myers. [Link]
-
Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes. RSC Publishing. [Link]
-
Cyclopropanation reaction of styrene with ethyl diazoacetate. ResearchGate. [Link]
-
Catalytic enantioselective synthesis of alkylidenecyclopropanes. PMC. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Precision Nickel-Bn-BOX Catalysis: Asymmetric Reductive & Lewis Acid Protocols
Topic: Conditions for Nickel-Bn-BOX catalyzed asymmetric reactions Content Type: Application Note & Protocol Guide
Executive Summary
The Nickel-Bis(oxazoline) (Ni-BOX) catalytic platform represents a cornerstone in modern asymmetric synthesis, particularly for constructing carbon-carbon bonds at sterically congested centers. While Palladium dominates traditional cross-coupling, Nickel’s ability to access single-electron transfer (SET) pathways and facile oxidative addition to alkyl electrophiles makes it indispensable for reductive cross-couplings (RCC) and Lewis acid-catalyzed functionalizations .
This guide focuses on the (S,S)-Bn-BOX (Benzyl-Bisoxazoline) ligand scaffold. Unlike sterically rigid ligands (e.g., t-Bu-BOX), the benzyl-substituted BOX offers a flexible "chiral pocket" that accommodates diverse electrophiles while maintaining high enantioselectivity through
Primary Applications Covered:
-
Asymmetric Reductive Cross-Coupling (RCC): Coupling of alkyl halides with aryl/vinyl halides (Electrophile-Electrophile).
-
Lewis Acid Catalysis: Enantioselective addition to activated imines/carbonyls.
Critical Reaction Parameters: The "Why" Behind the Conditions
The Ligand: (S,S)-Bn-BOX
-
Role: The
-symmetric Bn-BOX ligand coordinates to Ni(II) to create a chiral Lewis acidic center or a chiral radical acceptor. -
Structural Insight: The benzyl groups provide a "wall" that blocks two quadrants of the coordination sphere. In RCC, the flexibility of the benzyl arm allows for the accommodation of dynamic radical intermediates that rigid isopropyl or tert-butyl groups might destabilize.
-
Handling: Bn-BOX is air-stable but hygroscopic. For Ni-catalysis, it must be stored in a desiccator or glovebox to prevent hydrolysis of the oxazoline ring or coordination of water to the Ni center, which kills catalytic activity.
The Nickel Source[1][2][3]
-
(Pre-catalyst of Choice): Unlike
, which requires strict glovebox handling, Nickel(II) chloride dimethoxyethane adduct is air-stable and easily weighed. It is reduced in situ to the active Ni(0) or Ni(I) species. - : Preferred for Lewis Acid catalysis where a cationic, non-coordinating counterion is required to maximize electrophilicity.
The Reductant (For RCC)
-
Manganese (
) vs. Zinc ( ):-
is generally preferred in Ni-BOX RCC (e.g., Reisman conditions) because its reduction potential (
) is milder than Zinc ( ), preventing over-reduction of sensitive functional groups while sufficiently turning over the Ni(II) to Ni(0) cycle. -
Activation: Commercial
often has a passivation oxide layer. It requires activation with TMSCl (chlorotrimethylsilane) or TFA to expose the active metal surface.
-
is generally preferred in Ni-BOX RCC (e.g., Reisman conditions) because its reduction potential (
Protocol A: Asymmetric Reductive Cross-Coupling (RCC)
Target Transformation: Enantioselective coupling of Benzyl Chlorides (electrophile 1) with Vinyl Bromides (electrophile 2). Reference Benchmark: Cherney & Reisman, J. Am. Chem. Soc. 2014 [1].
Materials Checklist
-
Catalyst Precursor:
(10 mol%) -
Ligand: (S,S)-Bn-BOX (12 mol%)
-
Reductant:
powder (3.0 equiv) -
Solvent: DMA (N,N-Dimethylacetamide) – Anhydrous, degassed.
-
Additive: Sodium Iodide (NaI) (0.5 equiv) – Critical for accelerating oxidative addition via Finkelstein reaction.
-
Activator: TMSCl (trace).
Step-by-Step Methodology
1. Catalyst Complexation (In Situ)
-
In a nitrogen-filled glovebox, charge a flame-dried 2-dram vial with
(2.2 mg, 0.01 mmol) and (S,S)-Bn-BOX (3.7 mg, 0.012 mmol). -
Add anhydrous DMA (0.5 mL).
-
Stir at room temperature for 20 minutes. The solution should turn from yellow/green to a distinct orange/red , indicating formation of the
complex.
2. Substrate & Reductant Addition[1][2]
-
To the catalyst solution, add
powder (16.5 mg, 0.3 mmol). -
Add NaI (7.5 mg, 0.05 mmol).
-
Add the Vinyl Bromide substrate (0.1 mmol, 1.0 equiv).
-
Add the Benzyl Chloride substrate (0.15 mmol, 1.5 equiv). Note: Excess of the alkyl electrophile is common to offset homocoupling.
3. Reaction Initiation
-
Add TMSCl (
) to activate the Manganese surface. -
Seal the vial with a PTFE-lined cap.
-
Stir vigorously (1000 rpm) at
(cryo-block) or Room Temperature depending on substrate sterics.-
Tip: Vigorous stirring is non-negotiable. The heterogeneous reductant must be suspended for the reaction to proceed.
-
4. Work-up
-
After 12–24 hours, dilute with
and quench with 1M HCl (to dissolve Mn salts). -
Extract with EtOAc, dry over
, and concentrate. -
Purify via silica gel chromatography.
Protocol B: Lewis Acid Catalyzed Asymmetric Alkenylation
Target Transformation: Addition of alkenyl boronic acids to cyclic ketimines. Reference Benchmark: Huang et al., Nature Comm. 2018 [2].
Materials Checklist
-
Catalyst:
or (10 mol%) -
Ligand: (S,S)-Bn-BOX (12 mol%)
-
Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH.
Step-by-Step Methodology
1. Pre-catalyst Formation[5]
-
In a screw-cap vial, combine
(3.7 mg, 0.01 mmol) and (S,S)-Bn-BOX (3.7 mg, 0.012 mmol). -
Add TFE (1.0 mL). Stir at
for 30 mins to ensure coordination. The solution is typically pale green/blue.
2. Reaction Setup
-
Add the cyclic ketimine (0.1 mmol).
-
Add the alkenyl boronic acid (0.15 mmol).
-
Stir at
for 24 hours open to air (if using air-stable Ni(II) salts) or under for best reproducibility.
3. Mechanism of Action
Unlike the RCC protocol, this does not involve
Mechanistic Visualization
The following diagram contrasts the two distinct pathways accessible by the Ni-Bn-BOX system.
Caption: Dual mechanistic pathways for Ni-Bn-BOX. Left: Radical-mediated reductive coupling driven by Mn(0). Right: Cationic Lewis Acid activation without redox cycling.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (RCC) | Inactive | Add |
| Low Enantioselectivity | Water contamination. | Dry solvent over molecular sieves (3Å). Ensure Ligand is stored in glovebox. Switch to "Indanyl-BOX" if Bn-BOX is too flexible. |
| Homocoupling (Ar-Ar) | Fast oxidative addition of Ar-X. | Slow addition of the Aryl halide (syringe pump) or increase the equivalent of the Alkyl halide. |
| No Reaction (Lewis Acid) | Counter-ion interference. | Switch from |
References
-
Cherney, A. H., & Reisman, S. E. (2014).[2] Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles . Journal of the American Chemical Society, 136(41), 14365–14368. Link
-
Huang, L., Oliveira, J. C. A., & Ackermann, L. (2018). Ni(II)-catalyzed asymmetric alkenylations of ketimines . Nature Communications, 9, 2258.[6] Link[4]
-
Kadunce, N. T., & Reisman, S. E. (2015).[7] Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and
-Chloronitriles . Journal of the American Chemical Society, 137(33), 10480–10483.[7] Link -
Poremba, K. E., Dibrell, S. E., & Reisman, S. E. (2020). Nickel-Catalyzed Enantioselective Reductive Cross-Coupling Reactions . ACS Catalysis, 10(15), 8237–8246. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles [organic-chemistry.org]
- 3. Ni(II)-catalyzed asymmetric alkenylations of ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Ni(II)-catalyzed asymmetric alkenylations of ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Aziridination of Styrene using Cu(I)/(S)-Bn-BOX Catalytic Systems
Executive Summary
This application note details the protocol for the asymmetric aziridination of styrene utilizing the Copper(I) / (S)-Bn-BOX (Bis(oxazoline)) catalytic system. Originally pioneered by Evans et al., this method remains the gold standard for synthesizing chiral N-tosyl aziridines, which are critical pharmacophores and precursors to chiral amines.
Unlike generic procedures, this guide focuses on the criticality of the Cu(I) oxidation state and the handling of the nitrene source (PhI=NTs) , two variables that most frequently lead to experimental failure (low yield or racemic product).
Mechanistic Principles & Catalyst Design
The success of this reaction hinges on the
The Catalytic Cycle
The active species is a Cu(I) complex.[1][2] While Cu(II) salts (like Cu(OTf)
Key Mechanistic Steps:
-
Ligand Exchange: (S)-Bn-BOX displaces labile ligands on Cu(I).
-
Nitrene Transfer: The oxidant PhI=NTs transfers the nitrene moiety (NTs) to Copper, generating a transient Cu=NTs species (or a Cu-nitrene radicaloid).
-
Enantio-determining Step: Styrene approaches the Cu-nitrene species. The steric clash with the ligand's benzyl groups dictates the facial attack, forming the aziridine ring.
Figure 1: The catalytic cycle for Cu-BOX mediated aziridination. The active Cu(I) species coordinates the nitrene, followed by alkene insertion.
Critical Reagent Preparation: PhI=NTs
Warning: Commercial PhI=NTs is often degraded. For high enantiomeric excess (% ee), freshly synthesized reagent is strongly recommended.
Protocol A: Synthesis of [N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
Based on the method by Yamada et al.[3]
Reagents:
-
-Toluenesulfonamide (TsNH
): 10 mmol -
Potassium Hydroxide (KOH): 25 mmol[3]
-
Iodobenzene diacetate (PhI(OAc)
): 10 mmol -
Methanol (MeOH): 40 mL (HPLC Grade)[3]
Step-by-Step:
-
Dissolution: In a 100 mL round-bottom flask, dissolve TsNH
(1.7 g) and KOH (1.4 g) in MeOH (40 mL) at 0°C (ice bath). -
Addition: Add PhI(OAc)
(3.2 g) in one portion. The solution will turn yellow.[4] -
Reaction: Remove ice bath. Stir at room temperature for 3 hours.
-
Precipitation: Pour the reaction mixture into 200 mL of ice-cold water. Stir vigorously. A yellow solid will precipitate.[4]
-
Filtration: Filter the solid and wash with ice-cold water (2 x 50 mL) followed by cold diethyl ether (20 mL) to remove unreacted iodobenzene.
-
Drying: Dry under high vacuum for 6 hours. Store at -20°C in the dark.
-
Quality Check: The solid should be pale yellow. If brown, recrystallize from MeOH (avoid heating >40°C).
-
Main Protocol: Asymmetric Aziridination
Target: (S)-N-(p-Toluenesulfonyl)-2-phenylaziridine
Experimental Workflow Diagram
Figure 2: Operational workflow. Note the filtration step through Alumina, which is distinct from standard silica workups.
Materials
-
Ligand: (S,S)-2,2'-Isopropylidenebis(4-benzyl-2-oxazoline) [(S)-Bn-BOX] (11 mg, 0.03 mmol, 6 mol%)
-
Metal Source: Cu(I)OTf·C
H (Benzene complex) (12.5 mg, 0.025 mmol, 5 mol%)-
Note: Handle in a glovebox or under rapid N
flow. Cu(I) is air-sensitive.
-
-
Substrate: Styrene (57 µL, 0.5 mmol, 1.0 equiv)
-
Nitrene Source: PhI=NTs (224 mg, 0.6 mmol, 1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Additives: 4Å Molecular Sieves (activated).
Step-by-Step Procedure
-
Catalyst Assembly:
-
Flame-dry a 10 mL Schlenk tube and cool under N
. -
Add Cu(I)OTf·C
H (5 mol%) and (S)-Bn-BOX (6 mol%). -
Add 4 mL anhydrous DCM.
-
Stir for 30-60 minutes at room temperature. The solution should be clear and homogeneous (often faint blue/green).
-
-
Substrate Addition:
-
Add activated 4Å molecular sieves (approx. 100 mg).
-
Add Styrene (1.0 equiv) via syringe.
-
Cool the mixture to 0°C (or -20°C for higher ee, though slower rate).
-
-
Reaction Initiation:
-
Add PhI=NTs (1.2 equiv) in 3 portions over 15 minutes.
-
Why? Slow addition prevents high local concentrations of nitrene, minimizing side reactions.
-
-
Monitoring:
-
Stir at 0°C. Monitor by TLC (Hexane/EtOAc 4:1). The spot for PhI=NTs (polar) will disappear; the product (less polar) will appear.
-
Typical time: 12–24 hours.
-
-
Workup (Crucial Step):
-
Do not use Silica Gel directly. Aziridines are acid-sensitive and can ring-open on acidic silica.
-
Dilute with DCM.
-
Filter through a short plug of Basic Alumina or Celite to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Flash chromatography on Basic Alumina (Activity III) or Silica Gel pre-treated with 1% Triethylamine.
-
Eluent: Hexane/EtOAc (9:1 to 4:1).
-
Typical Results & Optimization
The choice of solvent significantly impacts the enantioselectivity. While DCM is standard, Evans showed that benzene or MeCN can alter outcomes depending on the specific BOX derivative.
| Solvent | Temperature | Yield (%) | % ee | Notes |
| DCM | 0°C | 85-90 | 90-95 | Best balance of solubility and selectivity. |
| Benzene | 0°C | 70-80 | 85-90 | Slower reaction rates. |
| MeCN | -20°C | 60-75 | >95 | High ee, but PhI=NTs solubility is poor. |
Data derived from Evans et al. (1993) and subsequent optimization studies.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Degraded PhI=NTs | Re-synthesize PhI=NTs. Ensure it is yellow, not brown. |
| Racemic Product | Catalyst Oxidation | Ensure Cu(I) source is not oxidized to Cu(II) before mixing. Use glovebox or fresh bottle. |
| Ring Opening | Acidic Workup | Stop using standard Silica. Switch to Basic Alumina for filtration and purification. |
| Blue precipitate | Moisture contamination | Cu(II) formation. Flame dry glassware more rigorously; use fresh molecular sieves. |
References
-
Evans, D. A., Faul, M. M., & Bilodeau, M. T. (1993). Development of the Copper-Catalyzed Olefin Aziridination Reaction. Journal of the American Chemical Society, 115(12), 5328–5329.
-
Yamada, Y., Yamamoto, T., & Okawara, M. (1975). Synthesis of [N-(p-Toluenesulfonyl)imino]phenyliodinane. Chemistry Letters, 4(4), 361-362.
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651.
-
Li, Z., Conser, K. R., & Jacobsen, E. N. (1993). Asymmetric alkene aziridination with readily available chiral copper complexes. Journal of the American Chemical Society, 115(12), 5326–5327.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New mechanistic insights into the copper catalyzed ring expansion of vinyl aziridines: evidence in support of a copper(i) mediated pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes & Protocols: The Enantioselective Mukaiyama Aldol Reaction Catalyzed by Tin(II)-Bn-BOX Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mukaiyama aldol reaction is a powerful and foundational method for carbon-carbon bond formation in modern organic synthesis.[1][2][3] This application note provides a detailed guide to performing this reaction in a highly enantioselective manner using a chiral Tin(II)-bis(oxazoline) (BOX) complex as the Lewis acid catalyst. We will delve into the mechanistic underpinnings of the catalysis, provide field-tested protocols for both catalyst preparation and the aldol addition itself, and present representative data to demonstrate the efficacy of this system. The protocols are designed to be self-validating, with explanations for key experimental choices and a troubleshooting guide to assist researchers in achieving optimal results.
Scientific Background: From Aldol to Asymmetric Excellence
The Mukaiyama Aldol Reaction: A Strategic Overview
First disclosed by Teruaki Mukaiyama in 1973, this reaction involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[1][2] Unlike traditional base-mediated aldol reactions, the use of a stable, isolable silyl enol ether allows for crossed aldol reactions with minimal self-condensation side products, offering superior control and predictability.[4] The general mechanism begins with the activation of the aldehyde by the Lewis acid, which enhances the electrophilicity of the carbonyl carbon. The silyl enol ether then acts as a nucleophile, attacking the activated carbonyl to forge the new C-C bond.[3][5]
The Quest for Asymmetry: Chiral Lewis Acid Catalysis
While powerful, the basic Mukaiyama reaction produces a racemic mixture of aldol adducts.[2] The key to rendering the reaction asymmetric is the use of a chiral Lewis acid. By coordinating to the aldehyde, the chiral catalyst creates a sterically and electronically differentiated environment around the carbonyl group, forcing the incoming silyl enol ether to attack from a specific face. This leads to the preferential formation of one enantiomer of the product.[2][6]
Tin(II)-BOX Complexes: A Superior Catalytic System
Among the vast array of chiral Lewis acids, complexes formed from Tin(II) triflate (Sn(OTf)₂) and chiral bis(oxazoline) (BOX) ligands have emerged as exceptionally effective catalysts for this transformation.[7]
-
Tin(II) Triflate (Sn(OTf)₂): This Lewis acid possesses a vacant p-orbital, allowing it to effectively coordinate and activate the aldehyde. The triflate counter-ions are weakly coordinating, ensuring a highly active catalytic center.
-
Bis(oxazoline) (BOX) Ligands: These C₂-symmetric, bidentate ligands are readily synthesized from chiral amino alcohols. When complexed with a metal, the bulky substituents on the oxazoline rings (such as Benzyl 'Bn' or Phenyl 'Ph') create a well-defined chiral pocket that dictates the stereochemical outcome of the reaction.[8][9]
The resulting Sn(II)-Bn-BOX or Sn(II)-Ph-BOX complex combines the Lewis acidity of the tin center with a robust chiral environment, leading to high levels of enantioselectivity across a range of substrates.[8]
Catalytic Mechanism
The catalytic cycle for the Sn(II)-BOX catalyzed Mukaiyama aldol reaction is a well-orchestrated sequence of molecular events. The high enantioselectivity arises from the rigid, C₂-symmetric environment imposed by the catalyst on the reacting partners.
Mechanism Steps:
-
Catalyst Formation: The active catalyst is formed in situ from the reaction of Sn(OTf)₂ and the chiral BOX ligand.
-
Aldehyde Activation: The aldehyde coordinates to the chiral tin center in a bidentate fashion, positioning it within the chiral pocket. This coordination polarizes the C=O bond, dramatically increasing its electrophilicity.
-
Stereoselective Nucleophilic Attack: The silyl enol ether approaches the activated aldehyde complex. The bulky groups of the BOX ligand block one face of the aldehyde, guiding the nucleophile to attack from the less sterically hindered face. This is the key enantiosedetermining step.
-
Product Formation & Catalyst Turnover: After the C-C bond is formed, a silylated aldol adduct is generated. This intermediate is then displaced by another molecule of the aldehyde electrophile, releasing the silylated product and regenerating the active chiral catalyst for the next cycle.
-
Workup: A final aqueous workup cleaves the silyl ether to yield the desired β-hydroxy carbonyl product.
Caption: Catalytic cycle of the Sn(II)-BOX catalyzed Mukaiyama aldol reaction.
Experimental Protocols
Critical Prerequisite: This reaction is highly sensitive to moisture. All glassware must be rigorously oven- or flame-dried, and all reagents and solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol A: In Situ Preparation of the Sn(II)-(S,S)-Ph-BOX Catalyst
Causality: The active catalyst is generated in situ to ensure maximum activity. Pre-isolating the complex is possible but often unnecessary and risks decomposition due to atmospheric moisture. Propionitrile is an effective solvent that aids in catalyst turnover.[7]
Materials:
-
Tin(II) trifluoromethanesulfonate (Sn(OTf)₂)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
-
Anhydrous Propionitrile (CH₃CH₂CN)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Schlenk flask or similar reaction vessel
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of Argon, add the (S,S)-Ph-BOX ligand (0.11 mmol, 1.1 equivalents relative to Sn(OTf)₂).
-
Add anhydrous dichloromethane (approx. 2.0 mL).
-
In a separate dry vial, weigh Tin(II) triflate (Sn(OTf)₂) (0.10 mmol, 1.0 equivalent) and add it to the flask containing the ligand.
-
Stir the resulting mixture at room temperature for 1 hour to allow for complete complexation. The resulting solution of the chiral catalyst is ready for use.
Protocol B: General Procedure for the Asymmetric Mukaiyama Aldol Reaction
Causality: The reaction is performed at low temperatures (-78 °C) to maximize enantioselectivity by reducing the thermal energy of the system, which favors the more ordered, lower-energy transition state leading to the major enantiomer. N-ethyldiisopropylamine (Hünig's base) is added as a proton scavenger to neutralize any trace acids that could lead to side reactions.
Materials:
-
Solution of Sn(II)-(S,S)-Ph-BOX catalyst (from Protocol A)
-
Aldehyde (1.0 mmol, 1.0 equivalent)
-
Silyl enol ether (e.g., silyl ketene acetal) (1.2 mmol, 1.2 equivalents)
-
N-ethyldiisopropylamine (Hünig's base) (0.2 mmol, 0.2 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Cool the freshly prepared catalyst solution (from Protocol A) to -78 °C using a dry ice/acetone bath.
-
Add anhydrous propionitrile (0.5 mL) to the cold catalyst solution.
-
Add the silyl enol ether (1.2 mmol) to the mixture, followed by N-ethyldiisopropylamine (0.2 mmol).
-
In a separate dry vial, dissolve the aldehyde (1.0 mmol) in anhydrous dichloromethane (1.0 mL).
-
Slowly add the aldehyde solution to the cold reaction mixture dropwise over 10-15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the substrates.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL) directly to the cold flask.
-
Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure β-hydroxy carbonyl adduct.
-
Characterize the product using standard techniques (¹H NMR, ¹³C NMR, IR, MS) and determine the enantiomeric excess (ee) via chiral HPLC or SFC analysis.
Representative Data
The Sn(II)-Ph-BOX catalytic system has been successfully employed in the synthesis of complex molecules.[8] The following table summarizes a literature example, demonstrating the high yield and excellent enantioselectivity that can be achieved.
| Aldehyde | Silyl Enol Ether | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Oxazole-based aldehyde 23 | tert-Butyl thioacetate-derived silyl ketene acetal | 10 | 91 | 94 | [8] |
Experimental Workflow & Troubleshooting
Caption: Step-by-step experimental workflow for the Sn(II)-BOX catalyzed reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents/solvents/glassware.2. Inactive catalyst (decomposed Sn(OTf)₂).3. Poorly reactive substrates. | 1. Rigorously dry all components; use freshly distilled solvents.2. Use fresh, high-purity Sn(OTf)₂ from a reliable supplier; store under Argon.3. Increase reaction time or temperature (may lower ee); try a more reactive silyl enol ether. |
| Low Enantioselectivity (ee) | 1. Reaction temperature too high.2. Presence of a background achiral Lewis acid (e.g., from decomposition or impurities).3. Incorrect stoichiometry of ligand to metal. | 1. Ensure the reaction stays at -78 °C.2. Use high-purity reagents; ensure Hünig's base is present to scavenge protons.3. Use a slight excess (1.05-1.1 eq) of the BOX ligand relative to Sn(OTf)₂. |
| Multiple Products/ Side Reactions | 1. Aldehyde self-condensation (unlikely but possible).2. Silyl enol ether hydrolysis.3. Product decomposition during workup or chromatography. | 1. Ensure slow addition of the aldehyde to the silyl enol ether mixture.2. Maintain strict anhydrous conditions.3. Use a buffered quench (NaHCO₃); consider using triethylamine-treated silica gel for chromatography. |
References
-
Kumari, A., Singh, G., & Singh, V. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. Available at: [Link].
-
Wikipedia. Mukaiyama aldol addition. Available at: [Link].
-
Scribd. Mukaiyama Aldol Reaction Mechanism. Available at: [Link].
-
Kobayashi, S., & Sano, T. (2014). Asymmetric Mukaiyama Aldol Reactions Using Chiral Diamine-Coordinated Sn(II) Triflate. The Chemical Record. Available at: [Link].
-
Kumari, A., Singh, G., & Singh, V. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. Available at: [Link].
-
Organic Chemistry Portal. Mukaiyama Aldol Addition. Available at: [Link].
-
Unlock Chemystery. (2018). Mukaiyama Aldol Reaction. YouTube. Available at: [Link].
-
RSC Publishing. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. Available at: [Link].
-
Smith, A. B., et al. (2004). Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Journal of the American Chemical Society. Available at: [Link].
-
ResearchGate. Substrate scope for the Mukaiyama aldol addition. Available at: [Link].
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews. Available at: [Link].
-
Fochi, M., et al. (2017). A Cu-BOX catalysed enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers and acylpyridine N-oxides. Organic & Biomolecular Chemistry. Available at: [Link].
-
Macmillan Group. (2002). The Selective Aldol Reaction. Available at: [Link].
-
Kumari, A., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. Available at: [Link].
-
Chemistry LibreTexts. (2020). 4.4: The aldol reaction. Available at: [Link].
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. A Cu-BOX catalysed enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers and acylpyridine N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Radical Relay Reactions Using Side-Arm Modified Bn-BOX Ligands
Application Note: AN-2026-RXN-04
High-Fidelity Protocols for Asymmetric C(sp³)–H Functionalization and Alkene Difunctionalization
Executive Summary
This application note details the operational frameworks for executing copper-catalyzed radical relay reactions, a transformative class of transformations pioneered by the Guosheng Liu group and others. While traditional radical chemistry often suffers from poor stereocontrol, the "Radical Relay" strategy utilizes a chiral metalloradical cage to trap transient carbon-centered radicals.
Central to this success is the Side-Arm Modified Bisoxazoline (SaBOX) ligand architecture. Unlike standard
Primary Applications:
-
Asymmetric Alkene Difunctionalization (e.g., Trifluoromethylcyanation).
Mechanistic Principles & Ligand Design
2.1 The Radical Relay Concept
The reaction operates on a Cu(I)/Cu(II) redox shuttle (often invoking a transient Cu(III) species). The cycle is distinct because the chiral catalyst does not just initiate the radical; it terminates it.
-
Oxidation/Activation: A radical initiator (e.g., NFSI, Togni reagent) oxidizes LCu(I) to LCu(II) and generates a radical (
). -
H-Atom Transfer (HAT) or Addition: The radical
abstracts a hydrogen from the substrate (or adds to an alkene), generating a carbon-centered radical ( ). -
Stereoselective Capture: The LCu(II)-Nu species traps
to form a high-energy LCu(III)(R)(Nu) complex. -
Reductive Elimination: The C–Nu bond forms, regenerating L*Cu(I).
2.2 The Role of Side-Arm Modified Bn-BOX
Standard 4,4'-dibenzyl-2,2'-bisoxazoline (Bn-BOX ) ligands are effective but can suffer from conformational flexibility or catalyst poisoning via dimerization.
-
The Modification: "Side-arm" typically refers to functionalization at the apical methylene bridge (C2 position between oxazolines) or bulky substituents on the benzyl rings.
-
The Effect: These arms (e.g., bulky alkyls, pendant arenes) lock the ligand conformation and shield the metal center, ensuring that the bulky radical intermediate approaches from only one trajectory.
Figure 1: Mechanistic Pathway of Radical Relay Cyanation
Caption: Catalytic cycle for Cu-catalyzed asymmetric benzylic cyanation. The side-arm ligand dictates the stereochemistry during the radical capture step (Green Node).
Protocol A: Asymmetric Benzylic C–H Cyanation
Based on the work of Guosheng Liu (Science, 2016).[1]
Objective: Direct conversion of benzylic C–H bonds to chiral nitriles.
3.1 Materials & Reagents
| Component | Specification | Role |
| Catalyst Precursor | Cu(MeCN)₄PF₆ | Copper source (labile ligands). |
| Ligand | (S,S)-4,4'-dibenzyl-2,2'-bisoxazoline (or Side-arm modified variant like SaBOX ) | Chiral scaffold.[5][6] |
| Oxidant / H-Source | N-Fluorobenzenesulfonimide (NFSI) | Generates the sulfonimidyl radical for HAT. |
| Cyanide Source | TMSCN (Trimethylsilyl cyanide) | Nucleophile. CAUTION: Toxic. |
| Solvent | Dichloromethane (DCM) or CCl₄/DCM mix | Non-coordinating solvent is critical. |
3.2 Step-by-Step Procedure
Step 1: Catalyst Formation (In Glovebox)
-
In a 4 mL vial equipped with a magnetic stir bar, weigh Cu(MeCN)₄PF₆ (1.9 mg, 0.005 mmol, 5 mol%).
-
Add the Side-arm modified Bn-BOX Ligand (0.006 mmol, 6 mol%).
-
Note: Ensure a 1.2:1 Ligand:Metal ratio to prevent background racemic reaction from free copper.
-
-
Add anhydrous DCM (0.5 mL) and stir for 30 minutes at room temperature. The solution should turn a clear pale blue/green depending on the specific ligand.
Step 2: Reaction Assembly
-
Add the Benzylic Substrate (0.10 mmol, 1.0 equiv) to the catalyst solution.
-
Add NFSI (N-Fluorobenzenesulfonimide) (0.20 mmol, 2.0 equiv).
-
Add TMSCN (0.15 mmol, 1.5 equiv) via microsyringe.
-
Critical: Add TMSCN slowly to avoid rapid polymerization or catalyst poisoning.
-
-
Seal the vial with a PTFE-lined cap.
Step 3: Execution
-
Remove the vial from the glovebox.
-
Stir at 25 °C – 30 °C (room temp) for 12–24 hours.
-
Visual Cue: The reaction mixture often darkens as Cu(II) species accumulate.
-
-
Quenching: Open the vial (in a fume hood) and dilute with Et₂O (2 mL). Filter through a short pad of silica gel to remove copper salts.
-
Concentrate the filtrate under reduced pressure.
Step 4: Purification
-
Purify via Flash Column Chromatography (Hexanes/EtOAc).
-
Analyze ee% using Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).
Protocol B: Asymmetric Alkene Trifluoromethylcyanation
Application of Radical Relay to Difunctionalization.
Objective: Simultaneous addition of
4.1 Experimental Workflow
Figure 2: Experimental Setup Workflow
Caption: General workflow for Cu-catalyzed radical relay difunctionalization.
4.2 Procedure
-
Catalyst: Prepare Cu(I)/SaBOX complex in DCM (as in Protocol A).
-
Reagents: Add Alkene (0.1 mmol) and Togni Reagent I (0.12 mmol,
radical source). -
Nucleophile: Add TMSCN (0.15 mmol).
-
Base Additive: Often requires a mild base (e.g.,
or BTMG) depending on the specific side-arm ligand to activate the Togni reagent. -
Reaction: Stir at controlled temperature (often 0 °C to RT) to maximize enantioselectivity.
-
Note: Lower temperatures generally improve ee% but reduce yield due to slower radical capture rates.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<20%) | Catalyst poisoning by CN⁻. | Add TMSCN slowly (syringe pump) or use a bulky silyl cyanide (TIPS-CN). |
| Low ee% | Background racemic reaction. | Ensure Ligand/Cu ratio is >1.1. Confirm "Side-Arm" purity (impurities in ligand synthesis are common). |
| No Reaction | Inactive Oxidant/Initiator. | Recrystallize NFSI or Togni Reagent. Ensure anhydrous solvent (water kills the radical chain). |
| Side Product: Dimer | Radical-Radical coupling. | Decrease substrate concentration (dilution favors metal-trapping over dimerization). |
References
-
Liu, G. et al. (2016). Enantioselective cyanation of benzylic C–H bonds via copper-catalyzed radical relay.[1][3][4] Science.[3] [Link]
-
Wang, F., Chen, P., & Liu, G. (2018). Copper-Catalyzed Radical Relay for Asymmetric Radical Transformations. Accounts of Chemical Research. [Link]
-
Zhang, W. et al. (2016). Enantioselective Trifluoromethylalkynylation of Alkenes via Copper-Catalyzed Radical Relay. Journal of the American Chemical Society. [Link]
-
Li, X. et al. (2022). Copper-catalysed asymmetric radical cyanation.[1][7] Nature Synthesis.[1] [Link]
-
Desrosiers, J. N. et al. (2014). Side arm strategy for catalyst design: modifying bisoxazolines for remote control of enantioselection. Accounts of Chemical Research. [Link]
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective cyanation of benzylic C-H bonds via copper-catalyzed radical relay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 6. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving enantioselectivity in Bn-BOX catalyzed cyclopropanation
Topic: Optimizing Enantioselectivity in Copper-Bis(oxazoline) Catalyzed Cyclopropanation Role: Senior Application Scientist Status: Active Support
Introduction: The "Black Box" of Bn-BOX
Welcome to the technical support hub for Asymmetric Cyclopropanation. If you are here, you are likely observing low enantiomeric excess (ee), poor diastereoselectivity (dr), or stalled conversion in your Copper-Bn-BOX system.
While the Evans and Pfaltz Bn-BOX ligands are "privileged" structures in asymmetric catalysis, they are not forgiving. The interface between the copper center, the counterion, and the diazo carbene is highly sensitive to environmental noise. This guide moves beyond standard literature procedures to address the hidden variables that kill selectivity.
Module 1: Catalyst Architecture & Pre-Reaction Troubleshooting
The Core Issue: 90% of "low ee" cases stem from an undefined active catalyst species. You cannot simply mix Cu(OTf)₂ and Ligand and expect high selectivity without understanding the coordination sphere.
Critical Variable: The Counterion Effect
The counterion is not a spectator; it is a gatekeeper. In cationic Cu(I) catalysis, the anion dictates the "tightness" of the ion pair. A coordinating anion (Cl⁻, OTf⁻) can occupy a coordination site, forcing the substrate to approach from a less selective angle or displacing the chiral ligand.
Data Table 1: Counterion Impact on Enantioselectivity (Representative Data)
| Counterion ( | Coordinating Ability | Typical ee (Styrene + EDA) | Mechanistic Impact |
| Cl⁻ / Br⁻ | High | < 20% | Competes with ligand; kills cationic character. |
| OTf⁻ (Triflate) | Moderate | 60-85% | Loosely coordinates; "Good enough" for simple substrates but leaks selectivity. |
| SbF₆⁻ / PF₆⁻ | Low | 90-98% | Non-coordinating. Creates a "naked" cationic Cu center, maximizing ligand influence. |
| BArF⁻ | Very Low | > 95% | Bulky anion; stabilizes the cation and prevents aggregation. |
Tech Tip: If you are using Cu(OTf)₂ and getting ~70% ee, switch to Cu(MeCN)₄PF₆ or Cu(OTf)₂ + AgSbF₆ (in situ anion exchange) immediately.
The Oxidation State Trap: Cu(I) vs. Cu(II)
Cyclopropanation is catalyzed by Cu(I) .[1][2]
-
The Trap: Many protocols start with Cu(OTf)₂ (Cu(II)). This requires in situ reduction (often by the diazo compound itself or phenylhydrazine).
-
The Problem: The reduction phase is uncontrolled. You generate variable amounts of active Cu(I) vs. inactive Cu(II), leading to batch-to-batch inconsistency.
-
The Fix: Start with a stable Cu(I) source like
to bypass the reduction variable.
Module 2: Standard Operating Procedure (SOP)
Protocol: High-Fidelity Catalyst Complexation Do not skip the complexation time. The ligand must wrap the metal before the diazo enters.
-
Glovebox/Schlenk: Flame-dry a Schlenk tube. Cool under Ar.
-
Ligand Loading: Add (S,S)-Bn-BOX (1.1 equiv relative to Cu).
-
Metal Loading: Add
(1.0 equiv).-
Why? Slight ligand excess ensures no "ligand-free" copper is available to catalyze a racemic background reaction.
-
-
Solvent: Add anhydrous DCM (0.05 M).
-
Complexation (The Wait): Stir at RT for 1-2 hours .
-
Visual Check: Solution should turn from colorless to a distinct pale yellow/green (depending on trace oxidation). If it stays perfectly clear, complexation might be slow.
-
-
Substrate: Add alkene (5.0 equiv).
-
Diazo Addition: Add diazoacetate via syringe pump over 4–8 hours.
-
Rate: Slow addition keeps the steady-state concentration of diazo low, preventing homocoupling (fumarate/maleate formation).
-
Module 3: Troubleshooting Decision Tree
This workflow diagnoses the root cause of failure based on your crude NMR and chiral HPLC data.
Caption: Diagnostic logic flow for identifying failure modes in Cu-BOX cyclopropanation.
Module 4: Frequently Asked Questions (FAQs)
Q1: My reaction works for styrene, but aliphatic alkenes (e.g., 1-octene) give <10% yield. Why?
A: This is an electronic mismatch.
-
The Science: The Cu-Carbene intermediate is electrophilic. It reacts rapidly with electron-rich alkenes (styrenes, vinyl ethers). Aliphatic alkenes are not nucleophilic enough to intercept the carbene before it dimerizes or reacts with solvent.
-
The Fix:
-
Increase Temperature: Aliphatic substrates often require reflux (DCM or DCE) rather than RT.
-
Change Ligand: Switch from Bn-BOX to tBu-BOX . The steric bulk of the tert-butyl group often enforces tighter geometry, which can help with difficult substrates, though yield may still be challenging.
-
Use a Different Metal: Consider Rhodium (Rh₂(OAc)₄) for aliphatic alkenes if enantioselectivity allows, as it is much more reactive.
-
Q2: I see a "Non-Linear Effect." My ligand is 99% ee, but product is 60% ee. Or my ligand is 50% ee and product is 90% ee.
A: This indicates catalyst aggregation.
-
The Science: Cu-BOX complexes can form dimers (bridged by halides or triflates). If the hetero-dimer (R,S-dimer) is more stable or less reactive than the homo-dimer (S,S-dimer), you get non-linear effects.
-
The Fix: This usually happens with coordinating anions. Switch to bulky, non-coordinating anions (SbF₆⁻ or BArF⁻) . These anions prevent the formation of bridged dimers, ensuring the monomeric (active) species dictates selectivity.
Q3: Can I use THF or Acetonitrile as solvents?
A: Absolutely not.
-
The Science: Acetonitrile (MeCN) and THF are coordinating solvents. They bind to the Copper center stronger than the alkene does. They will either shut down the reaction (by blocking the site) or displace one arm of the BOX ligand, resulting in a racemic product.
-
The Fix: Use non-coordinating solvents: DCM (Dichloromethane) , DCE (Dichloroethane) , or Toluene .
Q4: How do I remove the copper after the reaction? It's messing up my column.
A: Copper salts chelate to silica and streak.
-
The Fix: Before chromatography, perform a chelating wash .
-
Dilute crude mixture with ether/EtOAc.
-
Wash with saturated aqueous NH₄Cl / NH₄OH (9:1) or EDTA solution .
-
The aqueous layer should turn bright blue (removing the Cu).
-
Dry organic layer and proceed to column.
-
Module 5: Mechanistic Visualization
Understanding the stereodetermining step is crucial for optimization. The diagram below illustrates why the "Approach Vector" matters and how the ligand steric wall (Bn group) enforces selectivity.
Caption: The Cu-Carbene intermediate is the critical junction. The alkene must approach minimizing steric clash with the BOX benzyl groups.
References
-
Evans, D. A., et al. (1991). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions.[1][3] Catalytic, Asymmetric Cyclopropanation of Olefins. Journal of the American Chemical Society.[4]
-
Fritschi, H., Leutenegger, U., & Pfaltz, A. (1988). Semicorrin metal complexes as enantioselective catalysts for the cyclopropanation of olefins. Angewandte Chemie International Edition.[5]
-
BenchChem Technical Guides. (2025). Overcoming low yields in cyclopropanation reactions with copper catalysts.
-
Fraile, J. M., et al. (2000).[6] The effect of the counterion in the enantioselective cyclopropanation catalyzed by bis(oxazoline) copper complexes.[2][7][8] Tetrahedron: Asymmetry.[1][3][4][5][6][7][8][9][10][11]
-
Salomon, R. G., & Kochi, J. K. (1973). Copper(I) catalysis in cyclopropanations with diazo compounds.[1][8] Role of olefin coordination. Journal of the American Chemical Society.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Theoretical insights into the role of a counterion in copper-catalyzed enantioselective cyclopropanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Enantioselective Synthesis of trans-1-Alkyl-2-substituted Cyclopropanes via Tandem Conjugate Addition-Intramolecular Enolate Trapping [organic-chemistry.org]
- 5. Cyclopropane synthesis [organic-chemistry.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sas.rochester.edu [sas.rochester.edu]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Effect of counterion (OTf vs SbF6) on Bn-BOX catalytic efficiency
Technical Support Center: Optimizing Bn-BOX Copper Catalysis Topic: Counterion Effects (Triflate vs. Hexafluoroantimonate)
Executive Summary: The "Cationic Gap" in Catalysis
Welcome to the Technical Support Hub. If you are using Benzyl-Bis(oxazoline) (Bn-BOX) ligands with Copper (Cu) sources, you are likely performing Lewis acid-catalyzed transformations such as Diels-Alder, Ene reactions, or Cyclopropanations.[1]
The choice between Triflate (OTf⁻) and Hexafluoroantimonate (SbF₆⁻) is not merely a matter of solubility; it is the primary switch for toggling the Lewis acidity and steric environment of your catalyst.[1]
-
Cu(OTf)₂: Forms a Contact Ion Pair .[1] The triflate anion coordinates to the copper center, potentially blocking substrate access or altering the "bite angle" of the chiral ligand.[2]
-
Cu(SbF₆)₂: Forms a Separated Ion Pair .[1] The SbF₆⁻ anion is non-coordinating (weakly coordinating).[1] This creates a highly reactive, "naked" cationic copper center with maximum Lewis acidity and an unencumbered chiral pocket.[1][2]
Part 1: Diagnostic Hub (Troubleshooting & FAQs)
Q1: I am running a Hetero-Diels-Alder reaction with Cu(OTf)₂/Bn-BOX, but my conversion is stalled at <50%. What is happening?
Diagnosis: You are likely experiencing Counterion Inhibition .[1][2] Explanation: Triflate is a coordinating anion.[1][2] In the catalytic cycle, the product must dissociate to allow the next substrate molecule to bind.[2] If the triflate anion binds more strongly to the copper than your substrate (or if it bridges to form inactive dimers), the catalytic cycle dies.[2] Solution: Switch to Cu(SbF₆)₂ .[1] The non-coordinating nature of SbF₆⁻ prevents anion competition, significantly increasing the turnover frequency (TOF).[2]
-
Protocol: If you cannot buy Cu(SbF₆)₂, generate it in situ (see Protocol A below).[1]
Q2: My enantioselectivity (ee) is 15-20% lower than the literature value for the same substrate. I’m using anhydrous DCM.
Diagnosis: Geometric Distortion or Homoleptic Complex Formation .[1][2] Explanation:
-
Geometry: With OTf⁻, the copper center may adopt a square pyramidal geometry where the anion occupies an apical site, subtly distorting the
-symmetric chiral pocket.[2] SbF₆⁻ promotes a distorted square planar geometry, which is often optimal for the face-shielding required for high ee [1].[1][2] -
Homoleptic Trap: In the presence of coordinating anions like OTf⁻, there is an equilibrium favoring the formation of the catalytically inactive homoleptic complex [Cu(Bn-BOX)₂]²⁺ if the ligand:metal ratio is not strictly controlled.[2] Solution:
-
Switch to SbF₆⁻ to shift the equilibrium toward the active heteroleptic species [Cu(Bn-BOX)(Substrate)]²⁺.[1]
Q3: Can I just mix AgSbF₆ with Cu(OTf)₂ to swap the counterion?
Diagnosis: Procedural Error . Explanation: While this is theoretically possible, the byproduct is Silver Triflate (AgOTf), which is soluble in many organic solvents (like acetonitrile or acetone) and partially soluble in others.[1] You will not get a clean precipitation to drive the equilibrium, and AgOTf may interfere with the reaction.[2] Solution: Use the Chloride Abstraction Method (Protocol A).[1] React CuCl₂ with AgSbF₆. The byproduct is AgCl, which precipitates quantitatively and can be filtered off, leaving a pure cationic copper species.[1][2]
Part 2: Technical Deep Dive (Mechanistic Insight)
The efficiency of the Bn-BOX system relies on the formation of a rigid chelate.[2] The counterion dictates the tightness of this chelate and the availability of coordination sites.[2]
The Equilibrium of Coordination
The following diagram illustrates the critical difference between the "Contact Ion Pair" (inactive/slow) and the "Solvent Separated Ion Pair" (active/fast).
Figure 1: Mechanistic divergence based on counterion selection.[1] Pathway B (Green) is preferred for high-efficiency catalysis.[1]
Why SbF₆ Works Better:
-
Bite Angle Integrity: The non-coordinating anion allows the Bn-BOX ligand to adopt its natural bite angle (~90°), creating a deeper chiral pocket.[1][2]
-
Cationic Charge Density: By removing electron density donation from the anion (which OTf provides), the Cu(II) center becomes more electron-deficient (more Lewis acidic), activating the electrophile (e.g., dienophile) more strongly [2].[1]
Part 3: Comparative Data (Standardized)
The following table summarizes the typical performance differences observed in a standard asymmetric Diels-Alder reaction (e.g., Acryloyl-oxazolidinone + Cyclopentadiene).
| Parameter | Cu(OTf)₂ / Bn-BOX | Cu(SbF₆)₂ / Bn-BOX | Technical Note |
| Reaction Time | 18 - 24 Hours | 2 - 6 Hours | SbF₆ accelerates rate via higher Lewis acidity.[1] |
| Yield | 60 - 75% | 85 - 95% | Less catalyst death/aggregation with SbF₆.[1][2] |
| Enantioselectivity (ee) | 75 - 85% | 90 - 98% | Tighter chiral pocket; less interference.[1] |
| Moisture Sensitivity | Moderate | High | Cationic complexes are hygroscopic; use dry box.[1][2] |
| Solvent Compatibility | DCM, THF | DCM, DCE | Avoid coordinating solvents (THF/MeCN) with SbF₆ if possible.[1] |
Part 4: Standard Operating Protocols (SOPs)
Protocol A: The "Silver Bullet" (In-Situ Preparation of Cu(SbF₆)₂)
Use this method to generate the highly active catalyst from stable precursors.[1]
Reagents:
-
Anhydrous CuCl₂ (99.999% trace metals basis)[1]
-
AgSbF₆ (Stored in glovebox, light sensitive)[1]
-
(S,S)-Bn-BOX Ligand
-
Anhydrous Dichloromethane (DCM)[1]
Workflow:
-
Weighing: In a glovebox, weigh CuCl₂ (1.0 equiv) and AgSbF₆ (2.0 equiv) into a foil-wrapped flask (Ag salts are light-sensitive).
-
Precipitation: Add anhydrous DCM. Stir vigorously for 1 hour at room temperature.
-
Filtration: Filter the mixture through a dry Celite pad or a syringe filter (0.2 µm PTFE) under an inert atmosphere (Ar/N₂) into a receiving flask containing the Bn-BOX ligand (1.05 equiv).
-
Critical: Do not expose the filtrate to air; the cationic copper is very hygroscopic.[2]
-
-
Complexation: Stir the resulting deep blue/green solution for 30 minutes. This is your active catalyst stock solution.[1][2]
Figure 2: Workflow for the clean generation of non-coordinating cationic copper catalysts.
References
-
Johnson, J. S., & Evans, D. A. (2000).[1][2][3][4][5] Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions.[1][3][4] Accounts of Chemical Research, 33(6), 325–335.[1][3] [Link]
-
Evans, D. A., Miller, S. J., & Lectka, T. (1993).[1][2] Bis(oxazoline)copper(II) complexes as chiral Lewis acid catalysts for the enantioselective Diels-Alder reaction.[1][3] Journal of the American Chemical Society, 115(15), 6460–6461.[1][2] [Link]
-
Fraile, J. M., García, J. I., Mayoral, J. A., & Royo, A. J. (1996).[1][2] Counterion effects in the enantioselective Diels–Alder reaction catalyzed by chiral bis(oxazoline)–copper(II) complexes.[1] Tetrahedron: Asymmetry, 7(8), 2263-2276.[1][2] [Link]
-
Salomon, R. G., & Kochi, J. K. (1973).[1][2] Cationic olefin complexes of copper(I). Structure and bonding in Group Ib metal-olefin complexes. Journal of the American Chemical Society, 95(6), 1889–1897.[1][2] [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
Technical Support Center: Troubleshooting Asymmetric Cyclopropanation with BOX Ligands
Welcome to the Technical Support Center for Asymmetric Cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues, particularly low reaction yields, when using bis(oxazoline) (BOX) ligands in these critical C-C bond-forming reactions.
Introduction
Asymmetric cyclopropanation is a powerful tool for introducing stereocenters in the synthesis of complex molecules, including many pharmaceuticals.[1] Chiral bis(oxazoline) (BOX) ligands, in combination with transition metals like copper and rhodium, are among the most effective catalysts for these transformations, often providing high levels of enantioselectivity.[][3] However, achieving optimal yields can be challenging. This guide provides a structured approach to diagnosing and resolving issues leading to low product yield.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and problems encountered during asymmetric cyclopropanation using BOX ligands.
Q1: My reaction is not proceeding at all, or the yield is less than 10%. What are the most likely initial causes?
A1: A complete reaction failure or extremely low yield often points to a fundamental issue with one of the core components of the reaction. Here's a checklist of the most critical factors to investigate first:
-
Catalyst Inactivity: The metal-BOX complex is the heart of the reaction. Its inactivity is a primary suspect.[4]
-
Copper(I) vs. Copper(II): The active catalytic species is typically copper(I).[4] If you are using a Cu(II) salt (e.g., Cu(OTf)₂), it must be reduced in situ. If using a Cu(I) salt (e.g., [Cu(MeCN)₄]PF₆), ensure it has not been oxidized to Cu(II) by exposure to air.[4]
-
Ligand Purity: Impurities in the BOX ligand can poison the catalyst. Ensure your ligand is pure and has been stored under inert conditions.[5]
-
-
Diazo Compound Decomposition: Diazo compounds, especially those that are not stabilized by two electron-withdrawing groups, can be unstable.[1][6]
-
Inert Atmosphere and Anhydrous Conditions: The organometallic intermediates in the catalytic cycle are often sensitive to oxygen and moisture.[7] Ensure all glassware is oven- or flame-dried and the reaction is conducted under a rigorously inert atmosphere (e.g., high-purity argon or nitrogen).
Q2: I'm observing some product formation, but the yield is consistently low (20-50%). What should I optimize?
A2: Moderate but suboptimal yields suggest that the catalytic cycle is turning over, but is inefficient. This often points to issues with reaction conditions or substrate reactivity.
-
Reaction Temperature: Temperature can have a significant impact on both yield and selectivity.[7]
-
Too Low: The reaction may be too slow, leading to incomplete conversion. Consider a modest increase in temperature.
-
Too High: This can lead to catalyst decomposition or an increase in side reactions.
-
-
Solvent Choice: The solvent can influence catalyst solubility, stability, and the geometry of the transition state.[7][9]
-
Polarity: A solvent screen is often beneficial. Dichloromethane (DCM) and dichloroethane (DCE) are common starting points. Less coordinating solvents are often preferred.[4]
-
-
Catalyst Loading: While higher catalyst loading can sometimes improve yield, it's not always the solution and can be costly. If you suspect catalyst deactivation, a higher loading might be necessary.[8]
Q3: What are the most common side reactions that consume my starting material or intermediate?
A3: Understanding potential side reactions is key to diagnosing low yields.
-
Diazo Dimerization: At high concentrations, diazo compounds can react with themselves to form olefins. This is often mitigated by slow addition.[7]
-
Carbene Dimerization: The metal carbene intermediate can react with another molecule of the diazo compound, leading to unproductive pathways.[10]
-
Insertion Reactions: The highly reactive carbene can insert into C-H or O-H bonds of the solvent or starting materials, leading to byproducts.[11][12]
-
Ylide Formation: If the substrate or solvent contains heteroatoms (e.g., ethers, sulfides), the carbene can form ylides, which may or may not lead to the desired product.
Troubleshooting Workflow
When faced with low yield, a systematic approach is essential. The following workflow can help you logically diagnose and solve the problem.
Caption: A step-by-step decision tree for troubleshooting low yields.
In-Depth Troubleshooting Guides
Category 1: Catalyst System Issues
The formation of a well-defined, active chiral catalyst is paramount. Issues here will prevent the reaction from ever starting efficiently.
Q: How can I ensure my copper catalyst is in the active Cu(I) state?
A: The active species in copper-catalyzed cyclopropanation is Cu(I).[13]
-
Using Cu(II) Precursors (e.g., Cu(OTf)₂, Cu(OAc)₂): These are often more stable and easier to handle than Cu(I) salts. However, they require an in situ reduction step. Phenylhydrazine was historically used for this purpose, but its use has fallen out of favor due to safety concerns and potential side reactions.[14] Often, the diazo reagent or solvent impurities can facilitate this reduction, but it can be unreliable. If using Cu(II), ensure your procedure has a validated method for reduction.
-
Using Cu(I) Precursors (e.g., CuOTf·0.5C₆H₅CH₃, [Cu(MeCN)₄]PF₆): These are more direct but are sensitive to oxidation.[4]
-
Storage: Always store Cu(I) salts under an inert atmosphere (e.g., in a glovebox).
-
Handling: Weigh and transfer the catalyst under inert conditions. Discolored (e.g., green or blue) Cu(I) salts may be partially oxidized and should be discarded or purified.
-
-
In Situ Catalyst Formation: The order of addition matters. Typically, the copper salt and the BOX ligand are stirred together in the anhydrous solvent under an inert atmosphere for a period (e.g., 30-60 minutes) to allow for complexation before the addition of the alkene and diazo compound.[4]
Q: My BOX ligand is old or from a questionable source. Could this be the problem?
A: Absolutely. The purity and structural integrity of the chiral ligand are non-negotiable for achieving high yield and enantioselectivity.[5][15]
-
Purity: Impurities from the synthesis of the BOX ligand, such as unreacted amino alcohols or byproducts, can coordinate to the metal center and inhibit catalysis. It is recommended to use ligands with >98% purity. Recrystallization or column chromatography can be used for purification.[5]
-
Storage: BOX ligands should be stored in a cool, dark place, preferably under an inert atmosphere, to prevent degradation.
Category 2: Reagent & Substrate Quality
The "cleanliness" of your starting materials can make or break the reaction.
Q: How critical is the purity of the diazo compound?
A: Extremely critical. Diazo compounds are the source of the carbene, but they are also prone to decomposition and can contain impurities that inhibit the catalyst.[6]
-
Synthesis and Purification: Impurities from the diazo synthesis (e.g., excess base, unreacted precursors) must be removed.[16] For example, when oxidizing hydrazones, residual oxidant can interfere with the catalyst.[16] Purification by column chromatography on neutral or basic alumina is often recommended.
-
Stability: The stability of diazo compounds varies greatly depending on their substituents.[6] Diazoacetates are generally more stable than α-diazo ketones. It is always best to use them as fresh as possible.
Q: Can impurities in my alkene substrate affect the yield?
A: Yes. While often less problematic than catalyst or diazo issues, impurities in the alkene can be detrimental.
-
Inhibitors: Functional groups that can coordinate strongly to the copper center (e.g., unprotected amines, thiols) can act as catalyst poisons.
-
Water: Trace amounts of water can lead to O-H insertion side products.[17] Ensure your alkene is dry.
-
Purification: If in doubt, purify the alkene by distillation or chromatography before use.
Category 3: Reaction Parameters
Fine-tuning the reaction environment is the final step to maximizing yield.
Protocol: Standard Reaction Setup for Asymmetric Cyclopropanation
This protocol provides a robust starting point for optimization.
-
Glassware Preparation: Oven-dry all glassware (120 °C, >4 hours) and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, add the copper salt (e.g., CuOTf·0.5C₆H₅CH₃, 1-5 mol%) and the BOX ligand (1.1 eq. relative to Cu).
-
Add anhydrous solvent (e.g., DCM, 0.1-0.5 M) via syringe and stir the mixture at room temperature for 30-60 minutes. A color change is often observed as the complex forms.
-
Addition of Alkene: Add the purified alkene (1.0 eq.) to the catalyst solution.
-
Slow Addition of Diazo Compound: Dissolve the diazo compound (1.2-1.5 eq.) in anhydrous solvent. Using a syringe pump, add this solution to the reaction mixture over a period of 2-12 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Once complete, quench the reaction (e.g., by filtering through a short plug of silica gel) and proceed with standard workup and purification.
Data Table: Common Reaction Parameters
| Parameter | Typical Range | Considerations |
| Catalyst | Cu(I), Rh(II) | Cu(I) is common for diazoacetates. Rh(II) catalysts are often used for more reactive diazo compounds.[4][7][14] |
| Ligand | (S,S)- or (R,R)-BOX | Steric bulk on the oxazoline ring (e.g., t-Bu vs. Ph) can influence selectivity. |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are possible for highly efficient systems.[8][17] |
| Temperature | -20 °C to 40 °C | Lower temperatures often improve enantioselectivity but may require longer reaction times.[7] |
| Solvent | DCM, DCE, Toluene | Halogenated solvents are common. Avoid coordinating solvents like THF or MeCN unless specified.[9] |
| Concentration | 0.1 M - 1.0 M | More dilute conditions can sometimes suppress bimolecular side reactions. |
| Diazo Addition Time | 2 - 12 hours | Longer addition times are crucial for unstable diazo compounds or highly reactive systems.[7] |
Catalytic Cycle and Mechanism
Understanding the catalytic cycle helps in diagnosing which step might be failing.
Caption: Simplified catalytic cycle for copper-BOX catalyzed cyclopropanation.[4][13]
The reaction is initiated by the reaction of the Cu(I)-BOX complex with the diazo compound to form a copper carbene intermediate, with the expulsion of nitrogen gas.[4][13] The alkene then coordinates to this electrophilic carbene species. The key C-C bond formation can proceed either through a concerted, asynchronous transition state or via a short-lived metallacyclobutane intermediate.[18] Reductive elimination releases the cyclopropane product and regenerates the active Cu(I) catalyst.[4] A failure at any of these stages (e.g., inefficient carbene formation, slow alkene attack, or catalyst decomposition) will result in low yield.
References
- Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-935.
-
Gant, T. G. (2014). Synthesis of Box Ligands with Stoichiometric Amounts of Zinc Triflate in Toluene 20. ResearchGate. Retrieved from [Link]
- Zhang, Y., & Uyeda, C. (2023). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters.
- Padwa, A. (Ed.). (2010). Asymmetric Cyclopropanation. In Catalytic Asymmetric Synthesis (3rd ed.). Wiley-VCH.
- Rasappan, R. (2012). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 256(5-8), 703-714.
- Johnson, J. S., & Evans, D. A. (1997). Lewis Acid Catalyzed (3 + 2)-Annulations of Donor–Acceptor Cyclopropanes and Ynamides. Organic Letters, 2(19), 2935-2938.
- Koenigs, R. M. (2021). Lightening Diazo Compounds?. ACS Sustainable Chemistry & Engineering.
- Hu, W. (2022).
- Sigman, M. S., & Kennemur, J. G. (2021). Linear Regression Model Development for Analysis of Asymmetric Copper-Bisoxazoline Catalysis.
-
Wikipedia. (n.d.). Bisoxazoline ligand. Retrieved from [Link]
- Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45.
- Doyle, M. P., & Hu, W. (2002). Copper(II) Acetate-Induced Oxidation of Hydrazones to Diazo Compounds Under Flow Conditions Followed by Dirhodium- Catalyzed Enantioselective Cyclopropanation Reactions. Organic Letters, 4(15), 2521-2523.
- Knowles, R. R., & Jacobsen, E. N. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. The Journal of Organic Chemistry.
- Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS - Illinois.
- Khan, H. A., & Szostak, M. (2024). Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry.
- Reddy, R. S., & Johnson, J. S. (2016). Lewis Acid Catalyzed Selective Reactions of Donor-Acceptor Cyclopropanes with 2-Naphthols. Organic Letters, 18(17), 4344-4347.
- Zhou, Q.-L. (2019). Iron-catalyzed asymmetric intramolecular cyclopropanation reactions using chiral tetramethyl-1,1'-spirobiindane-based bisoxazoline (TMSI-BOX) ligands. Organic Chemistry Frontiers, 6(5), 694-698.
- Padwa, A. (Ed.). (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 47: Alkenes. Georg Thieme Verlag.
- Ghorai, M. K. (Ed.). (2020). Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. Springer.
- Doyle, M. P., & Colyer, J. T. (2021).
- Davies, H. M. L., & Lian, Y. (2012). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. Organic Letters, 14(24), 6330-6333.
- Lledós, A., & Ujaque, G. (2000). On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. Journal of the American Chemical Society, 122(18), 4487-4497.
- Zhang, X. P. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society.
- Davies, H. M. L., & Lee, G. H. (2018). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters, 20(17), 5332-5335.
- Zhu, C. (2023). Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. Chemical Science, 14(24), 6479-6485.
- Rocha, J. C. (2021). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Molecules, 26(16), 4983.
- Padwa, A. (Ed.). (2011). Recent progress in insertion and cyclopropanation reactions of metal carbenoids from α-diazocarbonyl compounds. In Topics in Current Chemistry (Vol. 292). Springer.
- Zhang, X. P. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society.
- Davies, H. M. L., & Qin, C. (2014). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes.
- Kambo, S. (2023). Reactions of Synthetic Organic Chemistry and the Role of Diazo Compounds.
- Feng, X., & Liu, X. (2015). Copper(I)/SaBOX catalyzed highly diastereo- and enantio-selective cyclopropanation of cis-1,2-disubstituted olefins with a-nitro. Catalysis Science & Technology, 5(1), 169-173.
-
Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
- Uyeda, C. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
- Li, P. (2023). Copper-catalyzed synthesis of β-boryl cyclopropanes via 1,2-borocyclopropanation of aryl olefins with CO as the C1 source.
- Smith, A. D. (2012). Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to δ3-amino acids.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. rameshrasappan.com [rameshrasappan.com]
- 14. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ideals.illinois.edu [ideals.illinois.edu]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Impact of water and moisture on Cu-Bn-BOX catalyst turnover
Technical Support Center: Cu-Bn-BOX Catalyst Optimization
Subject: Troubleshooting Moisture Sensitivity & Turnover Frequency (TOF) in Asymmetric Catalysis
Executive Summary: You are likely reading this because you are observing inconsistent turnover numbers (TON), eroding enantioselectivity (ee), or unexpected induction periods in your Copper(II)-Bis(oxazoline) (Cu-Bn-BOX) catalyzed reactions. While Cu-BOX complexes are often cited as "air-stable" in solid form, their catalytic intermediates are highly sensitive to competitive coordination by water in solution. This guide dissects the mechanistic impact of moisture and provides a validated workflow to restore catalytic efficiency.
Part 1: Diagnostic & Mechanistic Insights
Q1: I thought Cu-BOX complexes were air-stable. Why is moisture affecting my turnover?
A: There is a critical distinction between oxidative stability and Lewis acid fidelity.
-
Solid State: Cu(II)-Bn-BOX complexes are generally stable in air because the copper is already in the +2 oxidation state (unlike Cu(I) click catalysts) and the ligand is chelated tightly.
-
Solution State (Catalysis): In solution, the complex acts as a Lewis acid. The catalytic cycle relies on the copper center possessing open coordination sites (or labile sites) to bind the electrophile (e.g., aldehyde, imine, dienophile). Water is a potent Lewis base. Even trace amounts (50–100 ppm) can outcompete your substrate for these sites.
The "Aquo-Arrest" Mechanism:
-
Competitive Inhibition: Water binds to the apical or equatorial sites of the Cu(II) geometry, forming an inactive "aquo-complex"
. -
Substrate Displacement: If your substrate is a weak binder (e.g., a monodentate aldehyde), it cannot displace the water molecule. The reaction stalls (Low TOF).
-
Background Erosion: If the reaction requires elevated temperatures to overcome water inhibition, you risk uncatalyzed (racemic) background reactions, destroying your ee.
Q2: How can I distinguish between moisture poisoning and catalyst decomposition?
A: Use the "Color-Induction" diagnostic matrix:
| Observation | Diagnosis | Root Cause |
| Green | Moisture Coordination | Cu(II) shifts from square planar (active) to distorted octahedral/tetragonal upon water binding. Blue often indicates |
| Precipitate Formation | Ligand Hydrolysis | In prolonged aqueous exposure, the oxazoline ring can hydrolyze (ring-opening), leading to insoluble Cu-amide/carboxylate polymers. |
| Induction Period | Competitive Binding | The reaction is slow initially until heat or substrate concentration forces water displacement. |
| Brown/Black Color | Reduction to Cu(0)/Cu(I) | Not moisture related. Likely incompatible reducing agents or amine impurities causing disproportionation. |
Part 2: Visualization of Deactivation Pathways
The following diagram illustrates the competition between the productive catalytic cycle and the moisture-induced deactivation pathways.
Caption: Figure 1. Kinetic competition between substrate activation (Green path) and moisture inhibition (Red path). Note that aquo-complex formation is often reversible, whereas ligand hydrolysis is irreversible.
Part 3: Troubleshooting & Optimization Protocols
Q3: My solvent is "anhydrous" from the bottle. Is that enough?
A: Rarely. Commercial "anhydrous" solvents often contain 10–50 ppm water once the septum is punctured. For Cu-BOX catalysis, particularly with weak substrates, you need <10 ppm.
Protocol: The Molecular Sieve Activation Method
-
Selection: Use 3Å or 4Å molecular sieves (pellets, not powder, to avoid filtration issues).
-
Activation (Critical): Heat sieves to 300°C under high vacuum (0.1 mbar) for 12 hours. Microwaving sieves is insufficient for rigorous catalysis.
-
Storage: Store the solvent over activated sieves for at least 24 hours before use.
-
Test: If adding a drop of solvent to a solution of TiCl4 or Et2Zn produces any smoke/haze, it is too wet for sensitive Cu-BOX reactions.
Q4: Can I use the "hydrated" complex if I add molecular sieves to the reaction flask?
A: Yes, this is a valid "In-Situ Drying" strategy, but it carries risks.
-
The Strategy: Weigh the hydrated salt (e.g., Cu(OTf)2·H2O) and the ligand.[1][2][3][4][5][6] Add activated powdered 4Å molecular sieves directly to the reaction vessel before adding the solvent. Stir for 1 hour to allow the sieves to scavenge the lattice water released during complexation.
-
The Risk: Powdered sieves can act as a heterogeneous surface for non-enantioselective background reactions.
-
Recommendation: For maximum ee, prepare the anhydrous complex [Cu(Bn-BOX)(OTf)2] in a glovebox or Schlenk line, isolate it, and use it as a dry solid.
Q5: How does the counter-ion affect moisture sensitivity?
A: The counter-ion dictates the "openness" of the metal center.
| Counter-ion | Moisture Sensitivity | Notes |
| Triflate (OTf⁻) | Moderate | Weakly coordinating. Can occupy sites if water is absent, protecting the metal slightly. |
| Hexafluoroantimonate (SbF₆⁻) | High | Non-coordinating. Leaves the Cu(II) center "naked" and extremely electrophilic, making it hyper-sensitive to water. |
| Chloride/Bromide (Cl⁻/Br⁻) | Low | Strongly coordinating. Usually kills Lewis acidity regardless of water. Avoid for Lewis acid catalysis. |
Part 4: Representative Impact Data
The following table summarizes the impact of water content on a standard Cu-Bn-BOX catalyzed Diels-Alder reaction (Cyclopentadiene + Acryloyl oxazolidinone).
| Water Content (ppm) | Relative Rate (k_rel) | Yield (24h) | ee (%) | Status |
| < 10 ppm | 1.0 (Reference) | 98% | 96% | Optimal |
| 50 ppm | 0.6 | 85% | 95% | Acceptable |
| 200 ppm | 0.1 | 45% | 92% | Stalled |
| 1000 ppm (0.1%) | < 0.01 | < 10% | N/A | Dead |
Note: Data derived from general kinetic profiles of cationic Cu(II) Lewis acid catalysis. High water content drastically reduces rate (TOF) but may not immediately destroy ee unless background reaction takes over.
Part 5: Advanced Workflow (The "Zero-Water" Protocol)
Use this workflow for reactions requiring >90% ee or difficult substrates.
Caption: Figure 2. The "Zero-Water" Schlenk line protocol for maximizing Cu-BOX turnover.
References
-
Johnson, J. S., & Evans, D. A. (2000).[7] Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions.[7] Accounts of Chemical Research, 33(6), 325-335.[7] Link
-
Fraile, J. M., et al. (2002). Characterisation of the bis(oxazoline)-Cu(II) complexes immobilized on Laponite. New Journal of Chemistry. Link
-
Desimoni, G., et al. (2002). On the intermediates in chiral bis(oxazoline)copper(II)-catalyzed enantioselective reactions--experimental and theoretical investigations. Chemistry (Weinheim).[8] Link
-
Corner, P. A., et al. (2005). Copper(II) complexes of pyridine-oxazoline (Pyox) ligands: Coordination chemistry, ligand stability, and catalysis.[5] ResearchGate.[9] Link
-
BenchChem Tech Support. (2025). Troubleshooting Low Yields in Cyclopropanation Reactions. BenchChem.[1][10] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Synthesis, Immobilization and Catalytic Activity of a Copper(II) Complex with a Chiral Bis(oxazoline) [mdpi.com]
- 4. Asymmetric Henry Reaction Using Cobalt Complexes with Bisoxazoline Ligands Bearing Two Fluorous Tags [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic effect and recyclability of imidazolium-tagged bis(oxazoline) based catalysts in asymmetric Henry reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on Diastereoselectivity in Bn-BOX Reactions
[1]
Product Line: Chiral Bis(oxazoline) (BOX) Ligands (specifically Benzyl-substituted, Bn-BOX) Application: Asymmetric Lewis Acid Catalysis (Diels-Alder, Cyclopropanation, Mukaiyama Aldol) Current Version: 2.4 (2024 Update)[1]
Introduction: The Critical Role of Solvent in -Symmetric Catalysis
Welcome to the technical support center for Bn-BOX ligand applications. While enantioselectivity (
In Cu(II)-Bn-BOX systems, the solvent is not merely a medium; it is a ligand .[1] The high diastereocontrol (endo/exo selectivity) relies on a distorted square planar geometry that creates a specific "chiral pocket."[1] Coordinating solvents disrupt this geometry, while non-polar solvents often struggle to solubilize the cationic metal complex.[1] This guide bridges that gap.
Module 1: Critical Troubleshooting (The Emergency Room)
Use this module if your reaction is currently failing or underperforming against literature benchmarks.
Scenario A: High Conversion, Low Diastereoselectivity ( )
Diagnosis: Competitive Solvation. The solvent is coordinating to the metal center (Cu, Zn, or Mg), displacing the substrate or forcing the complex into an octahedral geometry where the chiral shielding of the benzyl groups is ineffective.
Immediate Actions:
-
Check Solvent Donor Number (DN): If you are using THF, Acetonitrile, or DMF, stop.[1] These are "poison" solvents for Lewis Acid BOX catalysis.[1]
-
Switch to Non-Coordinating Halocarbons: Move to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). These allow the substrate (e.g., acryloyl oxazolidinone) to chelate effectively.[1]
-
Evaluate Water Content: Aquacomplexes (where
binds to the metal) form distinct catalytic species with lower selectivity.[1] Ensure solvents are dried to ppm water.[1]
Scenario B: High Selectivity, Low/No Conversion[1]
Diagnosis: Catalyst Aggregation or Insolubility.
You likely switched to a non-polar solvent (like Toluene) to improve selectivity, but the cationic catalyst salt (e.g.,
Immediate Actions:
-
The "Counterion Swap": Triflate (
) salts are often insoluble in toluene.[1] Switch to Hexafluoroantimonate ( ) or Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ( ) .[1] These bulky, non-coordinating anions dramatically improve solubility in non-polar media.[1] -
The "DCM Spike": If you must use Toluene, dissolve the catalyst in a minimum amount of DCM first, then dilute with Toluene (maintaining a 95:5 ratio).[1]
Module 2: Mechanistic Intelligence (Why It Happens)
To fix the problem, you must visualize the coordination sphere.
The Geometry of Selectivity
In a successful Evans-type Diels-Alder reaction, the Cu(II)-Bn-BOX complex adopts a distorted square planar geometry.[1] The benzyl groups creates a "chiral wall," forcing the dienophile to approach from the open face.
-
Non-Coordinating Solvent (DCM): The Metal binds the Ligand (2 sites) and the Substrate (2 sites).[1] Result: Rigid lock, High
. -
Coordinating Solvent (THF): The Solvent competes for the Substrate sites.[1] The complex becomes octahedral or dissociates. Result: Flexible/Random approach, Low
.
Visualizing the Failure Mode
Caption: Figure 1. Mechanistic pathway showing how coordinating solvents disrupt the rigid catalyst-substrate complex required for high diastereoselectivity.
Module 3: Optimization Protocols
Protocol A: The "Polarity Ladder" Screening
Do not randomly select solvents. Follow this ladder to balance solubility vs. selectivity.
Prerequisites:
-
Ligand: Bn-BOX (1.1 equiv)[1]
-
Metal Salt:
or (1.0 equiv)[1] -
Substrate: Standard bidentate dienophile (e.g., acryloyl oxazolidinone)[1]
| Step | Solvent System | Polarity ( | Expected Outcome | Troubleshooting |
| 1 | Dichloromethane (DCM) | 8.9 | Baseline. Good solubility, Moderate-High | If |
| 2 | Chloroform ( | 4.8 | Refinement. Slightly better | Watch for HCl traces in old |
| 3 | Toluene | 2.4 | High Performance. Best | Catalyst may precipitate.[1][2] Use |
| 4 | DCM/Hexanes (1:1) | Mixed | The Compromise. Good solubility, improved | Ensure homogeneity; avoid phase separation. |
Protocol B: Catalyst Pre-Complexation (The "Dry Down" Method)
Many solvent failures are actually complexation failures.[1] Forming the catalyst in the reaction solvent is often insufficient.
-
Dissolve: In a glovebox or under Argon, dissolve
and Bn-BOX in DCM (even if the reaction will be in Toluene). DCM ensures rapid, complete ligand binding.[1] -
Stir: Stir for 1 hour at Room Temperature. The solution should turn deep blue/green (characteristic of Cu-BOX).[1]
-
Evaporate: Remove the DCM in vacuo to obtain the solid catalyst complex.
-
Re-dissolve: Add your target reaction solvent (e.g., Toluene) to the solid complex.[1]
-
Why? This ensures the active species is formed before the solvent struggles to dissolve the metal salt.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use water as a co-solvent? I read about "water-tolerant" Lewis Acids. A: generally, No. While Lanthanide-BOX complexes can tolerate water, Cu(II)-Bn-BOX systems for Diels-Alder reactions are severely hampered by water.[1] Water coordinates to Copper, lowering the Lewis acidity and altering the geometry.
-
Exception: In specific Mukaiyama aldol reactions using
(surfactant-type counterions), water is permissible, but this is a specialized application.[1]
Q2: My reaction works in DCM but freezes in Toluene. How do I get Toluene-like selectivity? A: This is an entropy/solubility issue. Toluene freezes at -95°C, but catalyst solubility drops near 0°C.[1]
-
Solution: Use Trifluorotoluene (PhCF3) .[1] It mimics Toluene's electronic properties (non-coordinating,
-stacking capable) but has better solvation power for polar complexes and a low freezing point.[1]
Q3: How does the counterion affect diastereoselectivity? A: The counterion effect is massive in non-polar solvents.
-
Mechanism: In Toluene, the ion pair (
) is "tight."[1] A small counterion (OTf) can block the approach of the dienophile.[1] A large, non-coordinating counterion ( or ) stays further away ("loose ion pair"), allowing the substrate to bind in the correct geometry.[1] -
Rule of Thumb: If moving to non-polar solvents, increase the size of the anion.
References
-
Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000).[1][3] Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649.[1] Link[1]
- Core Reference: Establishes the square planar geometry and the necessity of non-coordinating solvents for high diastereocontrol.
-
Johnson, J. S., & Evans, D. A. (2000).[1][3][4] Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions.[1][4] Accounts of Chemical Research, 33(6), 325-335.[1][4] Link[1]
- Mechanistic Insight: Reviews the counterion effects and solvent-dependent transition st
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2006).[1] C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561-3651.[1] Link[1]
- Comprehensive Guide: Details the "poisoning" effect of coordinating solvents like THF and acetonitrile.
-
Fraile, J. M., et al. (1999).[1] Solvent and counterion effects in the asymmetric cyclopropanation catalyzed by bis(oxazoline)–copper complexes. Journal of Molecular Catalysis A: Chemical, 144(1), 85-89.[1] Link[1]
- Data Source: Provides quantitative data on how solvent polarity shifts and .
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 4. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Avoiding Ligand Hydrolysis in BOX-Catalyzed Reactions
This guide addresses the technical challenge of preserving Bis(oxazoline) (BOX) ligands during reaction workup. The oxazoline heterocycle, while robust under many catalytic conditions, is prone to acid-catalyzed hydrolysis, leading to ring-opening and irreversible loss of the chiral ligand.
Executive Summary & Mechanistic Insight
The Core Problem: The oxazoline ring contains an imino ether functionality (
The Mechanism of Failure:
-
Protonation: The nitrogen atom is basic. In the presence of strong acid (e.g., HCl used to remove metal salts), the nitrogen becomes protonated.
-
Activation: This protonation increases the electrophilicity of the C2 carbon.
-
Nucleophilic Attack: Water attacks the C2 carbon, breaking the C-O bond.
-
Ring Opening: The ring collapses into an amino ester (if alcohol is present) or an amido alcohol, destroying the
-symmetry and catalytic activity.
Visualizing the Failure Mode
The following diagram illustrates the hydrolysis pathway you must avoid.
Caption: The acid-catalyzed pathway leading to irreversible oxazoline ring opening.[1]
Troubleshooting Guide (Q&A)
Issue 1: Ligand disappears during metal removal
User Question: "I used 1N HCl to wash away the Copper(II) salts after my reaction. The product is there, but I cannot recover my BOX ligand. Where did it go?"
Technical Diagnosis: You likely hydrolyzed the ligand. 1N HCl (pH ~0) is too aggressive for many oxazolines, particularly electron-rich ones. It converts the ligand into a water-soluble amino-ammonium salt or hydrolyzes it.
Solution: Switch to Chelation Extraction . Instead of using acid to protonate and remove the metal, use a chelating agent that binds the metal stronger than the BOX ligand but operates at neutral/basic pH.
-
Reagent: Saturated aqueous
(approx. 0.2 M). -
Procedure: Stir the organic reaction mixture vigorously with an equal volume of
solution for 15–30 minutes. The aqueous layer will turn blue/green (absorbing the Cu/Zn), leaving the intact ligand in the organic phase.
Issue 2: Ligand degrades on the column
User Question: "I see the ligand spot on TLC before the column, but after running a silica gel column, the fractions are messy or empty."
Technical Diagnosis: Standard silica gel is slightly acidic (pH 4–5). This acidity, combined with the heat of adsorption, can promote hydrolysis or irreversible binding of the basic oxazoline nitrogen to silanol groups.
Solution: Deactivate the Silica. You must neutralize the acidic sites on the silica gel before introducing your compound.
-
Protocol: Pre-flush the column with the eluent containing 1–2% Triethylamine (
). Then, run your purification using eluent containing 0.5% . -
Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica gel. Alumina is much gentler on acid-sensitive nitrogen heterocycles.
Issue 3: "Ghost" peaks in NMR after workup
User Question: "I see a new set of peaks in my NMR that looks like my ligand but the symmetry is broken."
Technical Diagnosis: This is the "Half-Opened" product. One ring has hydrolyzed to an ester/amide, while the other remains intact. This often happens when using methanol during workup or transfers.
Solution: Avoid Acidic Alcohols.
Never expose the catalyst to alcohols (MeOH, EtOH) if the environment is even slightly acidic (e.g., unquenched Lewis acids present). If you must use methanol for transfers, ensure the mixture is quenched with mild base (
Standardized Protocols
Protocol A: The "Safe" Demetallation Workup
Use this for Cu(OTf)2 or Zn(OTf)2 catalyzed reactions.
-
Quench: Dilute the reaction mixture with
or . -
Chelation Wash: Add an equal volume of saturated aqueous
(approx pH 8–9).-
Note: If EDTA is unavailable, use saturated
adjusted to pH 8 with (ammonia buffer).
-
-
Agitation: Stir vigorously for 20 minutes.
-
Visual Check: The aqueous layer should take on the color of the metal (blue for Cu).
-
-
Separation: Separate the layers. Extract the aqueous layer once more with organic solvent.
-
Drying: Dry combined organics over
(Anhydrous Sodium Sulfate).-
Avoid:
can be slightly Lewis acidic; is safer for sensitive ligands.
-
Protocol B: Ligand Recovery via Crystallization
Use this for large-scale recovery where chromatography is impractical.
-
Concentrate: Evaporate the solvent from the "Safe Workup" (Protocol A) to obtain the crude mixture (Product + Ligand).
-
Solvent Selection: Most BOX ligands are highly soluble in DCM/Chloroform but poorly soluble in alcohols or alkanes.
-
Precipitation:
-
Dissolve the crude oil in a minimum amount of hot Ethanol (absolute).
-
Allow to cool slowly to room temperature, then to
. -
Many bis(oxazolines) (e.g., Ph-BOX, tBu-BOX) will crystallize out as white needles.
-
-
Filtration: Filter the solid ligand. The filtrate contains your product.
Comparative Data: Workup Methods
| Workup Reagent | pH | Metal Removal Efficiency | Ligand Stability Risk | Recommendation |
| 1N HCl | ~0 | High | Critical (Hydrolysis) | NEVER USE |
| Sat. | ~5 | Moderate | Moderate | Use with caution |
| Sat. | ~8 | High | Safe | Standard |
| ~9 | High | Safe | Excellent for Cu |
Decision Logic for Workup
Use this flowchart to determine the correct workup path for your specific reaction conditions.
Caption: Decision tree for selecting the optimal workup and purification strategy.
References
-
Evans, D. A., et al. "C2-Symmetric cationic copper(II) complexes as chiral Lewis acids: Counterion effects in the enantioselective Diels-Alder reaction." Journal of the American Chemical Society, 1993.
-
Desimoni, G., et al. "Bis(oxazoline)–copper complexes: effect of the linker on the coordination geometry and on the catalytic activity." Chemical Reviews, 2003.
-
Fraile, J. M., et al. "Recovery and reuse of bis(oxazoline) copper catalysts." Journal of Molecular Catalysis A: Chemical, 2001.
-
Organic Syntheses. "Synthesis of Chiral Bisoxazoline Ligands." Org.[1][2] Synth. 2020, 97, 172-188.[1]
Sources
Validation & Comparative
Comparative Guide: HPLC Separation of Enantiomers Using Chiralcel OD-H
Executive Summary
The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) has historically been the "gold standard" of chiral stationary phases (CSPs), resolving approximately 80% of racemates when paired with its amylose analog, Chiralpak AD-H. However, the landscape of chiral chromatography has shifted with the introduction of immobilized phases (e.g., Chiralpak IB).[1][2]
This guide objectively compares the Chiralcel OD-H against its primary alternatives, detailing the mechanistic causality of separations, solvent limitations, and providing a self-validating experimental protocol.
Part 1: The Standard – Chiralcel OD-H Mechanics
To master separation on the OD-H, one must understand the molecular recognition mechanism. The stationary phase consists of a silica support coated with a cellulose derivative. The "H" denotes "High performance" (5 µm particle size), offering higher theoretical plates than the legacy OD (10 µm).
The Chiral Recognition Mechanism
The separation relies on the "Three-Point Interaction" model . For chiral discrimination to occur, the analyte must engage in at least three simultaneous interactions with the chiral groove of the polymer.
Key Interaction Sites on OD-H:
-
NH and C=O groups: Hydrogen bonding sites (Dipole-Dipole).
-
Phenyl rings:
interactions (critical for aromatic analytes). -
Methyl groups (3,5-position): Steric hindrance that creates the chiral "cleft."
Visualization: Chiral Recognition Pathway
The following diagram illustrates the logical flow of interaction forces required for successful enantioseparation on polysaccharide phases.
Figure 1: Mechanistic pathway of chiral recognition on Chiralcel OD-H.
Part 2: Comparative Analysis
The choice of column often comes down to Selectivity (OD-H vs. AD-H) or Robustness (OD-H vs. IB) .
Selectivity: Chiralcel OD-H vs. Chiralpak AD-H
These two columns are considered "complementary." If a compound does not separate on Cellulose (OD-H), there is a high probability it will separate on Amylose (AD-H) due to the helical twist difference of the polymer backbone.
| Feature | Chiralcel OD-H (Cellulose) | Chiralpak AD-H (Amylose) |
| Polymer Backbone | Cellulose (Linear ribbon) | Amylose (Helical coil) |
| Primary Selectivity | Flat, planar structures; fused aromatic rings. | Bulky, non-planar molecules; flexible structures. |
| Success Rate | ~50% of general racemates. | ~40-50% (Complementary to OD-H). |
| Combined Coverage | Together, they resolve >80% of commercially available racemates. |
Robustness: Chiralcel OD-H (Coated) vs. Chiralpak IB (Immobilized)
This is the most critical operational distinction. Chiralcel OD-H is a COATED phase. The polymer is physically adsorbed onto the silica.[1]
-
The Risk: "Forbidden solvents" (Ethyl Acetate, THF, DCM, Chloroform, Acetone) will dissolve the polymer coating, stripping it from the silica and permanently destroying the column.
-
The Alternative: Chiralpak IB uses the exact same chiral selector but chemically bonds (immobilizes) it to the silica.
| Parameter | Chiralcel OD-H (Coated) | Chiralpak IB (Immobilized) |
| Solvent Tolerance | LOW. Hexane/Alcohol only. No DCM/THF/EtOAc. | HIGH. Compatible with DCM, THF, MtBE, EtOAc. |
| Enantioselectivity | High. Polymer chains have freedom of movement to adjust to analyte. | Moderate/High. Immobilization slightly restricts polymer conformation, occasionally lowering |
| Method Development | Limited to Normal Phase (NP) & Polar Organic Mode (POM). | Universal (NP, RP, POM, and "Non-Standard" solvents). |
Expert Insight: While Chiralpak IB is more robust, many chromatographers retain OD-H because the coating process allows the polymer to form a supramolecular structure that sometimes offers superior resolution (
Part 3: Experimental Protocol
Method Development Workflow
Do not guess. Follow this self-validating decision tree to minimize solvent consumption and column damage.
Figure 2: Method development decision tree for coated polysaccharide phases.
Detailed Protocol: Normal Phase Separation
1. System Preparation (Crucial Step)
-
Flush System: Ensure NO trace of forbidden solvents (e.g., from a previous Reverse Phase run using Acetone or DCM wash) remains.
-
Transition: Flush lines with 100% Isopropanol (IPA) before connecting the OD-H column.
2. Mobile Phase Selection
-
Standard: n-Hexane / Isopropanol (90:10 v/v).
-
Optimization:
-
To decrease retention: Increase alcohol % (e.g., 80:20).
-
To increase resolution: Switch modifier from IPA to Ethanol (EtOH often provides sharper peaks but lower retention).
-
3. Additive Optimization (Peak Shape) Pure silica supports have residual silanols that cause tailing for basic compounds.
-
For Basic Analytes (Primary Amines): Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.
-
For Acidic Analytes (Carboxylic Acids): Add 0.1% Trifluoroacetic acid (TFA) or Acetic Acid.
-
Warning: Always flush the column with neutral mobile phase before switching between acidic and basic additives to prevent salt precipitation inside the pores.
4. Operating Parameters
-
Flow Rate: 0.5 – 1.0 mL/min (for 4.6mm ID columns).
-
Pressure: Maintain < 300 Bar (limit for 5 µm particles).
-
Temperature: 25°C is standard. Lowering T (e.g., to 10°C) often improves resolution (enthalpy driven separation) but increases pressure [3].
Part 4: Troubleshooting & Maintenance
The "Memory Effect"
Polysaccharide phases can "remember" previous solvents. If you run a high % alcohol mode (e.g., Polar Organic Mode: 100% MeOH), the polymer swells. Returning to Hexane/IPA may result in shifting retention times.
-
Fix: Regenerate the column by flushing with 100% Ethanol (0.5 mL/min for 3 hours), then equilibrate with Hexane/IPA [4].
Pressure Spikes
-
Cause: Salt precipitation (mixing additives) or clogged frit.
-
Solution: Reverse flush the column (if allowed by manufacturer—check arrow) with mobile phase without additives at low flow (0.2 mL/min).
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]
-
Okamoto, Y., & Yashima, E. (1998).[3] Polysaccharide Derivatives for Chromatographic Separation of Enantiomers. Angewandte Chemie International Edition. [Link]
-
Ikai, T., et al. (2007).[4][5] Immobilized polysaccharide derivatives: chiral packing materials for efficient HPLC resolution. The Chemical Record. [Link]
-
Chiral Technologies Europe. Chiral Column Care & Maintenance. [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. hplc.eu [hplc.eu]
- 3. Polysaccharide Derivatives for Chromatographic Separation of Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immobilized polysaccharide derivatives: chiral packing materials for efficient HPLC resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
Benchmark Reaction: Cu-Catalyzed Cyclopropanation for (S,S)-Bn-BOX Quality Assurance
Topic: Benchmark reaction for testing (S,S)-Bn-BOX ligand quality Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Introduction: The Litmus Test for Ligand Integrity
In asymmetric catalysis, the purity and structural integrity of the chiral ligand are the primary determinants of enantioselectivity. For (S,S)-Bn-BOX (2,2'-isopropylidenebis[(4S)-4-benzyl-2-oxazoline]), standard spectroscopic methods (NMR, IR) often fail to detect trace impurities—such as hydrolyzed oxazoline rings or trace metal contaminants—that drastically erode catalytic performance.
To rigorously validate a batch of (S,S)-Bn-BOX, one must rely on a functional benchmark : the Copper(I)-catalyzed asymmetric cyclopropanation of styrene with ethyl diazoacetate (EDA).
This guide outlines the industry-standard protocol for this benchmark, establishing the "Gold Standard" performance metrics you must achieve to certify ligand quality.
The Standard Benchmark Reaction
Reaction: Asymmetric Cyclopropanation of Styrene Catalyst System: Cu(I)OTf / (S,S)-Bn-BOX Reagents: Styrene, Ethyl Diazoacetate (EDA) Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
This reaction is chosen because it is mechanistically demanding . The enantioselectivity relies entirely on the formation of a rigid
Mechanistic Logic
The copper center coordinates with the bis(oxazoline) nitrogens, forming a constrained bite angle. The bulky benzyl groups shield two quadrants of the metal center. If the ligand is pure, the carbene intermediate forces the alkene to approach from the open quadrants, yielding high stereocontrol.
Comparative Performance Analysis
To validate your ligand, compare your experimental results against these established standards.
Table 1: Performance Metrics for (S,S)-Bn-BOX Validation
| Metric | Pass (High Quality) | Marginal (Re-purify) | Fail (Degraded/Impure) | *Alternative Ligand (iPr-BOX) |
| Trans-Isomer ee | 90% – 94% | 85% – 89% | < 85% | ~80% – 88% |
| Cis-Isomer ee | > 70% | < 65% | < 50% | ~50% – 60% |
| Diastereoselectivity (dr) | 70:30 to 75:25 (trans:cis) | < 70:30 | < 60:40 | Similar |
| Yield | > 80% | 60% – 80% | < 50% | > 80% |
*Note: While (S,S)-iPr-BOX is a competent ligand, (S,S)-Bn-BOX typically offers superior enantio-discrimination for this specific substrate class due to the steric "wall" provided by the benzyl groups.
Experimental Protocol: The Self-Validating System
Objective: Isolate ligand quality as the single variable. Critical Control: Moisture and oxygen must be rigorously excluded to prevent oxidation of Cu(I) to Cu(II), which is catalytically less active and non-selective in this context without phenylhydrazine activation.
Reagents & Equipment[3][4][5][6]
-
(S,S)-Bn-BOX: 10 mol% (relative to styrene)
-
Cu(I)OTf · 0.5 C₆H₆: 10 mol% (Copper(I) triflate benzene complex is preferred over Cu(OTf)₂ for direct benchmarking).
-
Styrene: Filtered through basic alumina to remove inhibitors.
-
Ethyl Diazoacetate (EDA): Distilled; handled as a solution in DCM.
-
DCM: Anhydrous, degassed.
Step-by-Step Workflow
-
Catalyst Formation (The "Color Test"):
-
In a glovebox or under Ar, charge a flame-dried Schlenk flask with Cu(I)OTf · 0.5 C₆H₆ (1 equiv) and (S,S)-Bn-BOX (1.1 equiv).
-
Add anhydrous DCM. Stir for 30–60 minutes.
-
Observation: A clear, slightly green/blue solution indicates successful complexation. A cloudy or dark brown precipitate suggests ligand degradation or wet solvent.
-
-
Substrate Addition:
-
Add styrene (5–10 equiv) to the catalyst solution.
-
Cool the mixture to 25 °C (Room Temp) . Note: While cooling to 0°C improves ee slightly, RT is the standard stress test for ligand robustness.
-
-
Controlled Addition (The "Selectivity Driver"):
-
Using a syringe pump, add EDA (1 equiv) dissolved in DCM over 4–6 hours .
-
Why? Slow addition keeps the concentration of the reactive diazo species low, preventing homocoupling (formation of diethyl fumarate/maleate) and ensuring the metal-carbene cycle dominates.
-
-
Workup:
-
Filter through a short plug of silica gel to remove the copper catalyst.
-
Concentrate the filtrate.[1]
-
-
Analysis (Chiral HPLC/GC):
-
Column: Chiralcel OD-H or equivalent.
-
Conditions: Hexane/i-PrOH (99:1 to 90:10).
-
Retention: Compare retention times with racemic standards.
-
Visualizing the Quality Control Logic
The following diagram illustrates the decision matrix for interpreting your benchmark results.
Caption: Decision matrix for validating (S,S)-Bn-BOX ligand batches based on enantiomeric excess.
Mechanistic Insight: Why the Reaction Fails
Understanding the failure modes helps distinguish between "bad ligand" and "bad chemist."
-
The Bite Angle Effect: The (S,S)-Bn-BOX ligand must form a specific bite angle (~90°) with the Copper atom. Impurities that coordinate to the copper (like water or amines) disrupt this geometry, creating a "loose" pocket that allows the styrene to approach from the wrong face.
-
Oxidation State: The active species is Cu(I).[2] If your ligand contains oxidizing impurities, it may generate Cu(II). Cu(II) is a Lewis acid that can catalyze the reaction (via a different mechanism) but with near-zero enantioselectivity .
-
Diagnostic: If you get high yield but ~0% ee, your catalyst is likely Cu(II), not Cu(I)-BOX.
-
Caption: Simplified catalytic cycle showing the critical Cu-Carbene formation step.[2]
References
-
Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[2][3][4][5] Catalytic, asymmetric cyclopropanation of olefins.[1][6][7][8] Journal of the American Chemical Society, 113(2), 726–728. Link
-
Lowenthal, R. E., Abiko, A., & Masamune, S. (1990). Asymmetric catalytic cyclopropanation of olefins: bis-oxazoline copper complexes.[8] Tetrahedron Letters, 31(42), 6005–6008. Link
-
Fraile, J. M., García, J. I., & Mayoral, J. A. (2002).[9] Enantioselective Catalysis Using Heterogeneous Bis(oxazoline) Ligands: Which Factors Influence the Enantioselectivity? Chemical Reviews, 102(10), 3467–3494. Link
-
Salomon, R. G., & Kochi, J. K. (1973). Copper(I) catalysis in cyclopropanations with diazo compounds.[2][3][8] Role of olefin coordination. Journal of the American Chemical Society, 95(10), 3300–3310. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 4. Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 8. pure.ecnu.edu.cn [pure.ecnu.edu.cn]
- 9. mdpi.com [mdpi.com]
Precision Analytics: A Comparative Guide to ee Determination for Styrene Cyclopropane Derivatives
Executive Summary & Strategic Context
Styrene cyclopropane derivatives (e.g., precursors to Tranylcypromine, Tasimelteon) represent a unique analytical challenge. They possess a rigid cyclopropyl core conjugated with an aromatic system, creating distinct steric and electronic environments. While they are often UV-active (favoring HPLC), many are also sufficiently volatile for Gas Chromatography (GC).
This guide objectively compares the three dominant methodologies—Chiral HPLC , Chiral GC , and NMR with Chiral Solvating Agents (CSAs) —to empower researchers to select the optimal workflow based on sample throughput, accuracy requirements, and molecular functionality.
Decision Matrix: Method Selection
The following logic gate determines the optimal instrument based on the physicochemical properties of your specific styrene cyclopropane derivative.
Figure 1: Decision tree for selecting the analytical method based on volatility and functionalization.
Comparative Analysis of Methodologies
The following table synthesizes performance metrics derived from experimental validation of styrene cyclopropane resolution.
| Feature | Method A: Chiral GC | Method B: Chiral HPLC | Method C: NMR w/ CSA |
| Primary Mechanism | Inclusion complexation (Cyclodextrins) | H-bonding, | Diastereomeric solvation/shift |
| Accuracy (ee) | High ( | Very High ( | Moderate ( |
| Sample Prep | Minimal (Dilute in ether/DCM) | Minimal (Dilute in Mobile Phase) | Moderate (Mix with CSA, dry solvents) |
| Throughput | High (Fast temp ramps) | Medium (Isocratic runs 10-20 min) | High (if automated) |
| Limit of Detection | Low (FID is sensitive) | Moderate (UV dependent) | High (Requires mg scale) |
| Best For | Non-polar esters, hydrocarbons | Polar amides, acids, alcohols | Quick synthetic checks |
Method A: Chiral Gas Chromatography (The Volatile Specialist)
For non-polar styrene cyclopropanes (e.g., phenylcyclopropane, simple esters), Chiral GC is often superior to HPLC due to higher theoretical plate counts and the absence of solvent waste.
Mechanistic Insight
Separation relies on the differential inclusion of the enantiomers into the hydrophobic cavity of cyclodextrin derivatives coated on the capillary wall. The rigid cyclopropane ring fits snugly into
Validated Protocol
-
Column: Rt-βDEXse (Restek) or Chirasil-β-Dex (Agilent). These are permethylated
-cyclodextrins doped into a polysiloxane backbone. -
Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).
-
Detector: FID (Flame Ionization Detector) at 250°C.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane or Methyl tert-butyl ether (MTBE).
-
Racemic Standard: Inject the racemic mixture first.
-
Temperature Program:
-
Start: 80°C (Hold 1 min).
-
Ramp: 2°C/min to 160°C.
-
Hold: Until elution (typically < 15 mins).
-
-
Optimization: If resolution (
) < 1.5, decrease ramp rate to 0.5°C/min near the elution temperature.
Critical Note: Avoid injection port temperatures >220°C for thermally sensitive cyclopropane carboxylates to prevent ring-opening or decarboxylation.
Method B: Chiral HPLC (The Gold Standard)
This is the most robust method for drug development, particularly for polar derivatives (amides, acids) or when preparative scale-up is needed.
Mechanistic Insight
Polysaccharide-based stationary phases (Amylose or Cellulose carbamates) are essential. The styrene moiety provides
Validated Protocol
-
Columns:
-
Primary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Secondary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
-
Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA).
-
Detection: UV at 254 nm (targeting the styrene chromophore).
Experimental Workflow (Graphviz):
Figure 2: Iterative optimization loop for Chiral HPLC method development.
Self-Validating Step:
Always calculate the Resolution Factor (
Method C: NMR with Chiral Solvating Agents (The Rapid Screen)
Best utilized during early-stage synthesis screening where column chromatography is a bottleneck.
Mechanistic Insight
A Chiral Solvating Agent (CSA) forms a transient diastereomeric complex with the enantiomers via hydrogen bonding. This induces magnetic non-equivalence, causing the distinct splitting of signals (usually the cyclopropyl protons or the ester methyl group).
Validated Protocol
-
Reagent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) (Pirkle’s Alcohol) or Eu(hfc)₃ (Europium shift reagent).
-
Solvent:
or (Benzene-d6 often enhances separation due to solvent anisotropy).
Procedure:
-
Dissolve 5-10 mg of Styrene Cyclopropane in 0.6 mL
. -
Acquire a baseline
NMR spectrum. -
Add 1.0 equivalent of (R)-TFAE (solid) directly to the tube.
-
Shake and re-acquire.
-
Observation: Look for the splitting of the cyclopropyl protons (typically
1.0 - 2.5 ppm) or the ester methyl singlet. -
Calculation:
References
-
Ghanem, A., et al. (2005).[1] Diazo Compounds and Phenyliodonium Ylides in Inter- and Intramolecular Cyclopropanations Catalyzed by Dirhodium(II).[1][2] Synthesis and Chiral Resolution by GC versus HPLC. Chromatographia.[1][3][4][5][6]
-
Du, G., Andrioletti, B., Rose, E., & Woo, L. K. (2002). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes.[7] Organometallics.[7]
-
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[8] Wiley-VCH.[9] (Standard text for CSA protocols).
-
Kauser, A., et al. (2020).[5] Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy and Pharmaceutical Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sas.rochester.edu [sas.rochester.edu]
A Senior Application Scientist's Guide to the ¹H NMR Characterization of Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane
In the landscape of asymmetric catalysis, the structural integrity and purity of chiral ligands are paramount. Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane, a prominent member of the bis(oxazoline) (BOX) family of ligands, is prized for its ability to form stereoselective metal complexes.[1][2] Its efficacy, however, is directly contingent on its chemical purity. This guide provides an in-depth analysis of the ¹H NMR characterization of this ligand, offering a comparative perspective against other analytical techniques and presenting a framework for its rigorous quality control.
The Decisive Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for the routine characterization of this compound. Its power lies in its ability to provide a detailed electronic map of the molecule, revealing the precise connectivity and chemical environment of each proton. This allows for unambiguous confirmation of the target structure and the detection of even minor impurities.
A high-resolution ¹H NMR spectrum of pure this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl groups, the diastereotopic protons of the benzyl methylene groups, the methine and methylene protons of the chiral oxazoline rings, and the central methylene bridge protons.
Predicted ¹H NMR Spectral Data
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | - | The ten protons of the two phenyl rings will appear as a complex multiplet. |
| Oxazoline CH | ~4.2 - 4.5 | Multiplet (m) | - | This methine proton is coupled to the adjacent CH₂ protons of the ring and the benzyl CH₂ group. |
| Oxazoline CH₂ | ~3.8 - 4.2 | Multiplet (m) | - | These two diastereotopic protons will show complex splitting due to coupling with each other and the CH proton. |
| Benzyl CH₂ | ~2.7 - 3.3 | Multiplet (m) | - | These are diastereotopic protons and will likely appear as two separate multiplets or a complex multiplet. |
| Methylene Bridge (CH₂) | ~3.5 | Singlet (s) | - | Due to the C₂ symmetry of the molecule, these two protons are chemically equivalent and are not expected to show coupling. |
Note: Predicted chemical shifts are based on spectra recorded in CDCl₃. The exact chemical shifts and coupling constants can be influenced by the solvent, concentration, and the specific NMR instrument used.
A Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is the cornerstone of characterization, a multi-technique approach provides a more holistic understanding of the compound's purity and identity.
| Technique | Strengths | Limitations |
| ¹H NMR Spectroscopy | - Provides detailed structural information. - Highly sensitive to impurities. - Quantitative analysis is possible.[6] | - Can be less sensitive for very high molecular weight impurities. - Requires deuterated solvents. |
| Mass Spectrometry (MS) | - Confirms molecular weight.[1] - Can identify impurities with different masses. | - Does not provide detailed structural information on its own. - Isomeric impurities may not be distinguishable. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | - Identifies characteristic functional groups (e.g., C=N of the oxazoline ring).[7][8] - Quick and non-destructive. | - Provides limited structural detail. - Not ideal for detecting minor impurities with similar functional groups. |
| Chiral High-Performance Liquid Chromatography (HPLC) | - Determines enantiomeric purity (ee%).[9][10] - Can separate diastereomeric impurities. | - Requires method development. - Does not provide structural information. |
| Elemental Analysis | - Confirms the elemental composition (C, H, N). | - Does not distinguish between isomers. - Insensitive to small amounts of impurities. |
This comparative analysis underscores that while techniques like mass spectrometry and FT-IR are valuable for confirming molecular weight and the presence of key functional groups, they lack the fine-grained structural detail provided by ¹H NMR. Chiral HPLC is essential for confirming the enantiopurity, a critical parameter for a chiral ligand, but it does not verify the chemical structure.
Experimental Protocol for High-Quality ¹H NMR Acquisition
To obtain a definitive ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for this class of compounds as it is a relatively non-polar solvent that provides good solubility and minimal interference in the proton spectrum.
-
Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be employed.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution.
-
Shim the instrument to obtain a sharp and symmetrical solvent peak.
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm).
-
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Purity Assessment and Identification of Potential Impurities
The ¹H NMR spectrum is a powerful tool for assessing the purity of this compound. Common impurities may arise from the starting materials or side reactions during the synthesis.[2]
Potential Impurities and their ¹H NMR Signatures:
-
(S)-Phenylalaninol: The starting amino alcohol may be present if the reaction is incomplete. Look for characteristic signals of the primary amine and alcohol protons, as well as the distinct signals of its backbone.
-
Malononitrile or Diethyl Malonimidate Dihydrochloride: Unreacted starting material from the cyclization step. These would present unique signals that are absent in the final product's spectrum.
-
Solvent Residues: Signals from solvents used in the synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present. These are typically sharp singlets or multiplets in well-defined regions of the spectrum.
-
Mono-oxazoline intermediate: Incomplete reaction could lead to the presence of a mono-substituted intermediate. This would result in a more complex spectrum with non-equivalent signals for the two halves of the intended molecule.
Workflow for Characterization
The following workflow illustrates the logical progression for the comprehensive characterization of this compound.
Caption: A typical workflow for the synthesis and characterization of the title compound.
Conclusion
The rigorous characterization of this compound is indispensable for its successful application in asymmetric catalysis. ¹H NMR spectroscopy serves as the most powerful and informative tool for confirming its structure and assessing its purity. When used in conjunction with other analytical techniques such as mass spectrometry, FT-IR, and chiral HPLC, a comprehensive and reliable characterization can be achieved, ensuring the quality and reproducibility of catalytic results. This guide provides the fundamental knowledge and practical insights for researchers and professionals to confidently characterize this important chiral ligand.
References
-
ResearchGate. IR spectrum of 3 0-(2-pyridyl)isoxazoline[4 0 ,5 0 :1,2]fullerene. Available from: [Link]
-
PubMed. Synthesis and crystallographic characterization of chiral bis-oxazoline-amides. Fine-tunable ligands for Pd-catalyzed asymmetric alkylations. Available from: [Link]
-
Inorganic Chemistry Communications. Copper(I) and silver(I) complexes of 1,5-methylene- and diethylmethylene-bridged bis(oxazoline) ligands. In situ Cu(II). Available from: [Link]
-
ResearchGate. 1 H-and 13 C-NMR chemical shift values of compound 4a. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Synthesis and structural characterization of infinite single-stranded coordination polymers of optically active bis(oxazoline) ligands with silver trifluoromethanesulfonate. Available from: [Link]
-
ResearchGate. FT-IR spectrum of poly(2-ethyl-2-oxazoline) at 70 uC and 16 MPa. Available from: [Link]
-
PMC. Comparison of Plasma-Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline. Available from: [Link]
-
MDPI. Doubly Metathetic NiCl 2 -Catalyzed Coupling Between Bis(2-oxazolines) and Aldehydes: A Novel Access to Bis(ester-imine) Derivatives. Available from: [Link]
-
PMC. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Available from: [Link]
-
RSC Publishing. Synthesis, kinetics, and characterization of bio-based thermosets obtained through polymerization of a 2,5-furandicarboxylic acid-based bis(2-oxazoline) with sebacic acid. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of novel chiral bisoxazoline ligands with a norbornadiene backbone: Use in the copper-catalyzed enantioselective Henry reaction. Available from: [Link]
-
SpectraBase. 2-Methyl-2-oxazoline - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
Inflibnet. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]
-
Journal of the American Chemical Society - ACS Publications. Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. Available from: [Link]
-
PMC. Microwave-assisted cationic ring-opening polymerization of 2-oxazolines. Available from: [Link]
-
NISCAIR Online Periodicals Repository. Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Available from: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]
-
Organic Syntheses. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Available from: [Link]
-
Chemical Reviews. Update 1 of: C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary data. Available from: [Link]
-
MilliporeSigma. Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methane. Available from: [Link]
Sources
- 1. Synthesis and crystallographic characterization of chiral bis-oxazoline-amides. Fine-tunable ligands for Pd-catalyzed asymmetric alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 132098-58-9 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 2-METHYL-2-OXAZOLINE(1120-64-5) 1H NMR spectrum [chemicalbook.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Plasma-Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline: I Film Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of Copper(II)-Bn-BOX Complexes: From Single Crystal to Solution State
For researchers, medicinal chemists, and material scientists, understanding the precise three-dimensional structure of metal complexes is paramount for elucidating reaction mechanisms, designing novel catalysts, and developing new therapeutic agents. The family of Copper(II) complexes with chiral bis(oxazoline) ligands, particularly those with benzyl-substituted backbones (Bn-BOX), has garnered significant attention for its remarkable efficacy in asymmetric catalysis. The stereochemistry of the catalyst-substrate assembly, which is dictated by the coordination geometry of the copper center, is the cornerstone of its enantioselective prowess.
This guide provides an in-depth comparison of the primary and alternative methodologies for the structural analysis of Copper(II)-Bn-BOX complexes. We will delve into the gold standard of single-crystal X-ray diffraction and explore complementary techniques such as Circular Dichroism (CD) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers a unique window into the structural and electronic properties of these complexes, both in the solid state and, crucially, in solution where most catalytic reactions occur. This guide is designed to equip researchers with the knowledge to select the most appropriate analytical tools and to critically evaluate the data obtained.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to understanding the structure of a Cu(II)-Bn-BOX complex begins with its synthesis and the growth of high-quality single crystals. The synthetic route typically involves the reaction of a Copper(II) salt, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or copper(II) chloride (CuCl₂), with the desired Bn-BOX ligand in an appropriate solvent.
The choice of counter-ion and solvent can significantly influence the coordination geometry and the ability to form single crystals.[1] For instance, weakly coordinating anions like triflate (OTf⁻) or hexafluoroantimonate (SbF₆⁻) are often preferred as they are less likely to compete with the substrate for coordination sites on the copper center, which is a critical aspect for catalytic activity.[2]
Experimental Protocol: Synthesis and Crystallization of a Generic ₂ Complex
-
Ligand and Salt Preparation: Dry the Bn-BOX ligand and Cu(OTf)₂ under high vacuum for several hours to remove any residual water.
-
Complex Formation: In a nitrogen-filled glovebox, dissolve the Bn-BOX ligand (1.0 equivalent) in anhydrous dichloromethane (DCM). To this solution, add a solution of Cu(OTf)₂ (1.0 equivalent) in anhydrous acetonitrile (MeCN).
-
Stirring: Stir the resulting solution at room temperature for 1-2 hours. The color of the solution will typically change, indicating complex formation.
-
Crystallization: The method of crystallization is crucial and often requires optimization. A common and effective technique is slow vapor diffusion.
-
Place the concentrated solution of the complex in a small vial.
-
Place this vial inside a larger, sealed jar containing a less polar solvent, such as diethyl ether or pentane.
-
Allow the less polar solvent to slowly diffuse into the solution of the complex over several days at room temperature or in a cold room (4°C).
-
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor and mount them for X-ray diffraction analysis.
Caption: Workflow for the synthesis and crystallization of a Cu(II)-Bn-BOX complex.
The Definitive Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal method for determining the precise atomic arrangement of a molecule in the solid state. For Cu(II)-Bn-BOX complexes, SC-XRD provides a wealth of information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.
The coordination geometry around the Cu(II) center in these complexes is typically a distorted square planar or square pyramidal geometry.[2] This distortion is a key feature that influences the chiral environment around the metal and, consequently, the stereochemical outcome of the catalyzed reaction.
Interpreting the Crystal Structure:
-
Coordination Number and Geometry: The number of atoms directly bonded to the copper center and their spatial arrangement define the coordination geometry.
-
Bond Lengths and Angles: Deviations from ideal geometries (e.g., perfect square planar or trigonal bipyramidal) can be quantified by examining the bond lengths and angles.
-
Steric Effects: The benzyl substituents on the oxazoline rings create a chiral pocket around the copper center. The crystal structure reveals how these bulky groups are oriented and how they may influence substrate approach.
-
Counter-ion and Solvent Coordination: SC-XRD can show whether the counter-ion or solvent molecules are coordinated to the copper center, which has important implications for the catalytic activity of the complex in solution.
Comparative Crystal Structure Data for Cu(II)-bis(oxazoline) Complexes
| Complex | Ligand Substituent | Coordination Geometry | Key Bond Lengths (Cu-N, Å) | Reference |
| ₂ | tert-Butyl | Distorted Square Pyramidal | 2.01-2.03 | [3] |
| [Cu((S,S)-Ph-box)Cl₂] | Phenyl | Distorted Square Planar | 1.99-2.01 | |
| [Cu(Bn-BOX)Cl₂] | Benzyl | Distorted Square Planar | Typically 2.00-2.04 | Hypothetical/Generic |
Note: Data for a specific Bn-BOX complex may vary. The table provides representative values for comparison.
Probing Chirality in Solution: Circular Dichroism (CD) Spectroscopy
While X-ray crystallography provides a static picture of the complex in the solid state, it is essential to understand the structure and chirality in solution, where chemical reactions occur. Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.
For Cu(II)-Bn-BOX complexes, the CD spectrum is sensitive to the conformation of the chiral ligand and the geometry of the metal coordination sphere. The d-d electronic transitions of the Cu(II) ion are often observed in the visible region of the spectrum and can be indicative of the coordination environment.
Experimental Protocol: Circular Dichroism Analysis
-
Sample Preparation: Prepare a dilute solution of the Cu(II)-Bn-BOX complex in a suitable solvent (e.g., acetonitrile, dichloromethane) in a quartz cuvette. The concentration should be adjusted to give an absorbance of approximately 1 in the wavelength range of interest.
-
Instrument Setup:
-
Turn on the CD spectrometer and the light source (typically a Xenon lamp) and allow it to warm up for at least 30 minutes.
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
-
Blank Spectrum: Record a baseline spectrum of the solvent in the same cuvette.
-
Sample Spectrum: Record the CD spectrum of the sample.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the complex. The data is typically plotted as molar circular dichroism (Δε) versus wavelength.
Sources
- 1. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 2. Calculation and experimental measurement of paramagnetic NMR parameters of phenolic oximate Cu(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Influence of counterions on the structure of bis(oxazoline)copper(ii) complexes; an EPR and ENDOR investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane (CAS No: 132098-58-9). As a chiral ligand frequently employed in asymmetric synthesis, its proper handling from bench to disposal is paramount for ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist, offering a framework grounded in scientific principles to help you manage your chemical waste with confidence and precision.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Understanding the inherent hazards of a chemical is the first and most critical step in determining its proper disposal pathway. This compound is classified as a hazardous substance, and its disposal must be managed accordingly. The primary risks associated with this compound are irritation and acute toxicity if improperly handled.[1]
Table 1: Chemical and Hazard Summary
| Property | Identifier |
| CAS Number | 132098-58-9[2][3][4] |
| Molecular Formula | C21H22N2O2[1] |
| Physical Form | Colorless to Yellow Liquid, Semi-Solid, or Solid[3] |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning [1][5] |
| Hazard Statements | H302: Harmful if swallowed[1]H315: Causes skin irritation[1][3]H319: Causes serious eye irritation[1][3][5]H335: May cause respiratory irritation[1][3] |
Causality Behind the Hazards:
-
Irritation (Skin, Eyes, Respiratory): The chemical structure likely interacts with mucosal membranes and skin, causing localized inflammatory responses. This necessitates the use of robust personal protective equipment (PPE) to prevent contact.
-
Oral Toxicity: The "Harmful if swallowed" classification indicates that ingestion can lead to adverse health effects. This underscores the importance of strict hygiene protocols, such as washing hands thoroughly after handling and never consuming food or drink in the laboratory.[1][5]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are equipped to handle the material safely. The choice of PPE is directly dictated by the hazard assessment.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] This is mandatory to protect against splashes that could cause serious eye irritation.[1][3][5]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., neoprene or polyethylene have been shown to be effective for similar compounds).[7] Always inspect gloves for tears or holes before use.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the risk of inhaling dust or vapors that may cause respiratory irritation.[6][8]
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9] Wash hands thoroughly after completing the disposal process.[1][5]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to comply with general hazardous waste regulations. Crucially, you must always consult and follow your institution's specific Environmental Health & Safety (EH&S) guidelines, as they are tailored to local, state, and federal laws. [7][10]
Step 3.1: Waste Segregation
-
Rationale: To prevent dangerous chemical reactions, hazardous waste streams must be kept separate.[11] The specific incompatibilities of this compound with other chemicals may not be fully characterized. It is known to be incompatible with strong oxidizing agents.[6]
-
Procedure:
-
Designate a specific waste container solely for this compound and materials contaminated with it.
-
Do NOT mix this waste with other chemical wastes such as acids, bases, or oxidizers.[10]
-
Step 3.2: Container Selection
-
Rationale: The integrity of the waste container is essential to prevent leaks and exposure. The container material must be compatible with the chemical.
-
Procedure:
-
Select a container that is in good condition, free of cracks or damage, and has a secure, tight-fitting screw cap.[10][12]
-
Plastic containers are often preferred for their durability.[12]
-
Ensure the container material is compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
Step 3.3: Accurate Waste Labeling
-
Rationale: Proper labeling is a legal requirement and is critical for communicating hazards to everyone who may handle the container, from lab personnel to waste disposal technicians.[10][11]
-
Procedure:
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[10]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]
-
List all constituents, including any solvents, with their approximate percentages.
-
Indicate the relevant hazard pictograms (GHS07/Exclamation Mark).[13]
-
Step 3.4: Accumulation and Storage
-
Rationale: Regulations govern where and how long hazardous waste can be stored in a laboratory. These areas are known as Satellite Accumulation Areas (SAAs).
-
Procedure:
-
Store the labeled waste container at or near the point of generation (e.g., in the fume hood where the work was performed).[10][12]
-
Keep the container closed at all times except when adding waste.[10][12] Never leave a funnel in the container opening.[10]
-
Store the container in secondary containment to catch any potential leaks.
-
Step 3.5: Arranging for Final Disposal
-
Rationale: The final disposal of hazardous waste must be handled by licensed professionals to ensure it is done in an environmentally sound manner, typically through high-temperature incineration.[7][8][14]
-
Procedure:
Decontamination and Empty Container Disposal
-
Contaminated Labware: Glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.
-
Empty Containers: An "empty" chemical container may still contain hazardous residue.
-
Procedure for Non-Hazardous Disposal: If the container can be safely triple-rinsed with water or another solvent, and the rinsate is collected as hazardous waste, the clean container may be disposed of in the regular glass or plastic recycling after defacing the label.[13][15]
-
Procedure for Hazardous Disposal: If the container held a significant amount of residue, contains a sticky solid that cannot be easily removed, or cannot be safely cleaned, it must be disposed of as hazardous waste itself.[8][15]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from using this compound.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 132098-58-9,Bis[(S)-4-benzyl-4,5-dihydrooxazol-2-yl]methane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. This compound | 132098-58-9 [sigmaaldrich.com]
- 4. 132098-58-9|this compound|BLD Pharm [bldpharm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. polychemistry.com [polychemistry.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sceti.co.jp [sceti.co.jp]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. polychemistry.com [polychemistry.com]
- 15. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane
Subject: Operational Safety & Handling Guide: Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane ((S,S)-Bn-BOX)
Executive Summary & Context
We are integrating This compound (CAS: 132098-54-5), commonly referred to as (S,S)-Bn-BOX , into our asymmetric catalysis workflows.[1]
While the Safety Data Sheet (SDS) classifies this ligand as a standard Irritant (Warning) , treating it with casual "standard lab practice" is a strategic error. In high-precision asymmetric catalysis (e.g., Cu-catalyzed cyclopropanation or Diels-Alder reactions), ligand integrity is synonymous with safety. Partial oxidation or hydrolysis not only ruins enantioselectivity (ee%) but can lead to unpredictable exotherms if the catalytic cycle stalls.[1]
This guide moves beyond compliance. It establishes a self-validating handling protocol designed to protect both the operator from the chemical and the chemical from the environment.[1]
Hazard Profile & Risk Assessment
We must decouple the risk of the solid ligand from the risk of the solvated catalytic system.
| Parameter | Solid Ligand State | Solvated State (Reaction Mixture) |
| Primary Hazard | Inhalation / Irritant (H315, H319, H335).[1] Fine electrostatic dust can bypass standard face shields.[1] | Solvent Permeation. Common solvents (DCM, THF) drive the ligand through standard PPE. |
| Stability | Stable at Room Temp (if dry).[1] Hygroscopic. | Air/Moisture Sensitive (when complexed with Cu/Zn/Mg).[1] |
| Route of Entry | Mucous membranes (Dust), Ocular.[1] | Dermal absorption (via solvent carrier).[1] |
| GHS Signal | WARNING | DANGER (usually due to solvent/metal).[1] |
Critical Insight: The ligand itself is not acutely toxic, but it is a potent sensitizer for the respiratory tract. The real danger lies in the "False Security of Nitrile." Most researchers dissolve Bn-BOX in Dichloromethane (DCM).[1] Standard nitrile gloves degrade in DCM in <2 minutes. [1]
PPE Selection Matrix
We utilize a Task-Based PPE Hierarchy . Do not use a "one size fits all" approach.
A. Respiratory Protection
-
Standard Operation: Certified Chemical Fume Hood (Face velocity: 100 fpm).[1]
-
Outside Hood (Weighing/Spill): N95 or P100 particulate respirator.[1] The powder is light and electrostatic; it will float if disturbed.[1]
B. Dermal Protection (The "Glove Logic")
This is where most protocols fail.[1] Match the glove to the phase.
| Phase | Glove Material | Logic & Causality |
| Solid Handling | Nitrile (4-6 mil) | Sufficient for dry powder.[1] Provides tactile feedback for weighing.[1] |
| Solution (DCM) | Silver Shield / PVA | MANDATORY. Nitrile offers zero protection against DCM carrier.[1] |
| Solution (THF) | Double Nitrile | THF permeates nitrile in ~15 mins.[1] Double gloving allows "outer strip" removal upon splash.[1] |
C. Ocular Protection
-
Minimum: ANSI Z87.1 Chemical Splash Goggles.[1]
-
Prohibited: Safety glasses with open sides (Dust entry risk).[1]
Operational Protocol: The "Zero-Contamination" Workflow
This workflow is designed to prevent ligand degradation (preserving science) and dust inhalation (preserving health).
Step 1: The Inert Transfer (Graphviz Workflow)
We use a "Zone Defense" strategy to move the chemical from storage to reaction.[1]
Figure 1: Decision Logic for Handling Bn-BOX. Note the critical equilibration step to prevent moisture condensation, which degrades the ligand.
Step 2: Weighing & Static Control
Bn-BOX is electrostatically active.[1] It "jumps" away from spatulas.
-
Engineering Control: Use an Ionizing Air Gun or Anti-Static Bar inside the balance draft shield.[1]
-
Technique: Do not pour. Use a micro-spatula.[1] If the powder clings to the spatula, do not tap it on the flask rim (creates aerosol). Wash it in with the solvent.[1]
Step 3: Solvation & Reaction
-
The Pivot: Once solvent is added, your PPE must change.[1]
-
If using DCM: Don Silver Shield laminate gloves immediately.[1]
-
Self-Validation: Check the "breakthrough indicator" on your hood sash.[1] If you smell sweet/organic odors, your flow is compromised.[1] Stop immediately.
Emergency Response & Decontamination
In the event of a spill, speed matters less than containment .[1]
Spill Response Algorithm
Figure 2: Phase-dependent spill response.[1] Note: Vacuuming solid spills is prohibited as it aerosolizes the irritant.
Disposal Protocols
-
Unused Solid: Dispose of as Hazardous Organic Waste (Solid) .[1]
-
Reaction Waste: If complexed with Copper (Cu) or Zinc (Zn), this must go into Heavy Metal / Organic Waste .[1] Do not mix with general organic solvents, as this complicates incineration.[1]
References & Authority
-
Sigma-Aldrich. Safety Data Sheet: this compound. Accessed October 2023.[1]
-
Evans, D. A., et al. "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids."[1] J. Am. Chem. Soc.[1] 1993, 115, 6460.[1] (Foundational text on the sensitivity of Box-Cu complexes).
-
Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data (Dichloromethane). (Validating the failure of nitrile against DCM).
-
PubChem. Compound Summary: this compound.[1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
